molecular formula C7H18N2 B7808672 N-(2-amino-3-methylbutyl)-N,N-dimethylamine

N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Cat. No.: B7808672
M. Wt: 130.23 g/mol
InChI Key: ZKUQESYHKKBVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-3-methylbutyl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQESYHKKBVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Nomenclature and Synthesis of a Chiral Diamine: A Technical Guide to N,N,3-Trimethyl-1,2-butanediamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity N-(2-amino-3-methylbutyl)-N,N-dimethylamine, a chiral diamine with potential applications in asymmetric synthesis and drug discovery. The guide delineates the systematic nomenclature, including IUPAC names and CAS registry numbers for its stereoisomers, and presents a detailed, plausible synthetic route starting from the readily available chiral precursor, (R)-Valinol. Furthermore, this document explores the compound's physicochemical properties and discusses its potential utility as a chiral ligand or building block in pharmaceutical research, based on the established roles of structurally similar 1,2-diamines.

Introduction: Decoding the Identity of a Versatile Chiral Building Block

The molecule referred to by the common name this compound is a chiral 1,2-diamine. Such structures are of significant interest in medicinal chemistry and materials science due to their ability to serve as key intermediates in the synthesis of complex molecules, act as chiral ligands in asymmetric catalysis, and form the backbone of novel chemical entities with specific biological activities. The presence of two nitrogen atoms with different substitution patterns, along with a chiral center, imparts unique chemical properties that are highly valuable in the development of new pharmaceuticals and fine chemicals. This guide aims to clarify the nomenclature of this compound and provide a detailed, practical approach to its synthesis and potential applications.

Systematic Nomenclature and Identification

A clear and unambiguous naming system is crucial for scientific communication. The structure of this compound can be systematically named according to IUPAC nomenclature in several ways, with the most accepted being based on the longest carbon chain, a butanediamine.

The primary IUPAC name is N1,N1,3-trimethyl-1,2-butanediamine . The locants 'N1' indicate that two methyl groups are on the nitrogen at position 1 of the butane chain, and the '3-methyl' indicates a methyl group on the third carbon of the chain. The stereochemistry at the chiral center (position 2) is designated as (R) or (S).

A summary of the key identifiers for the stereoisomers of this compound is presented in Table 1.

Identifier (R)-Enantiomer (S)-Enantiomer
Common Name (R)-N-(2-amino-3-methylbutyl)-N,N-dimethylamine(S)-N-(2-amino-3-methylbutyl)-N,N-dimethylamine
Systematic IUPAC Name (2R)-N1,N1,3-trimethyl-1,2-butanediamine(2S)-N1,N1,3-trimethyl-1,2-butanediamine
Alternative Name [(2R)-1-amino-3-methylbutan-2-yl]dimethylamine[(2S)-1-amino-3-methylbutan-2-yl]dimethylamine
CAS Number 1609388-53-5847696-16-6[1]
Molecular Formula C₇H₁₈N₂C₇H₁₈N₂
Molecular Weight 130.23 g/mol 130.23 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its physical and chemical properties can be estimated based on its structure and data from chemical databases. These computed properties provide valuable insights for handling, reaction design, and purification.

Property Predicted Value Source
Boiling Point 144.7 ± 8.0 °C at 760 mmHgGuidechem[2]
Density 0.8 ± 0.1 g/cm³Guidechem[2]
Flash Point 38.1 ± 13.1 °CGuidechem[2]
LogP 0.37Guidechem[2]
Topological Polar Surface Area 29.3 ŲPubChem

Synthesis Protocol: A Plausible Route from (R)-Valinol

A practical and stereospecific synthesis of (2R)-N1,N1,3-trimethyl-1,2-butanediamine can be envisioned starting from the commercially available and relatively inexpensive chiral building block, (R)-2-amino-3-methylbutan-1-ol, also known as (R)-Valinol. The proposed synthetic pathway involves a two-step sequence: oxidation of the primary alcohol to an aldehyde, followed by a direct reductive amination.

G Valinol (R)-Valinol Aldehyde (R)-2-amino-3-methylbutanal Valinol->Aldehyde Step 1: Oxidation (e.g., Swern or Dess-Martin) Diamine (2R)-N1,N1,3-trimethyl-1,2-butanediamine Aldehyde->Diamine Step 2: Reductive Amination (Dimethylamine, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of (2R)-N1,N1,3-trimethyl-1,2-butanediamine from (R)-Valinol.

Step 1: Oxidation of (R)-Valinol to (R)-2-amino-3-methylbutanal

The selective oxidation of the primary alcohol in (R)-Valinol to the corresponding aldehyde is a critical step. Care must be taken to use mild oxidation conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center. The amino group should be protected prior to oxidation.

Protocol:

  • Protection of the amine: To a solution of (R)-Valinol (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the N-Boc protected (R)-Valinol.

  • Oxidation: To a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, add a solution of N-Boc protected (R)-Valinol (1.0 eq) in DCM. Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq). Allow the reaction to warm to room temperature.

  • Work-up and Isolation: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous copper sulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected (R)-2-amino-3-methylbutanal. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Reductive Amination to (2R)-N1,N1,3-trimethyl-1,2-butanediamine

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[3] In this step, the crude aldehyde from the previous step is reacted with dimethylamine in the presence of a mild reducing agent.

Protocol:

  • Reaction Setup: To a solution of the crude N-Boc protected (R)-2-amino-3-methylbutanal (1.0 eq) in DCM, add a solution of dimethylamine (2.0 M in THF, 2.0 eq). Stir for 30 minutes at room temperature to form the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection and Work-up: Carefully add a solution of hydrochloric acid (e.g., 4 M in dioxane) to the reaction mixture to quench the excess reducing agent and cleave the Boc protecting group. Stir until deprotection is complete.

  • Isolation: Basify the reaction mixture with aqueous sodium hydroxide and extract the product with an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure (2R)-N1,N1,3-trimethyl-1,2-butanediamine.

Potential Applications in Research and Development

Chiral 1,2-diamines are a privileged scaffold in modern organic chemistry, finding applications as chiral auxiliaries, ligands for asymmetric catalysis, and as key structural motifs in pharmacologically active compounds.[4]

Chiral Ligands in Asymmetric Catalysis

The two nitrogen atoms of N,N,3-trimethyl-1,2-butanediamine can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. Such catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The specific stereochemistry of the diamine ligand can induce high levels of enantioselectivity in the products of these reactions.

G cluster_0 Chiral Catalyst Complex cluster_1 Asymmetric Transformation Metal Metal Center (e.g., Ru, Rh, Ir) Diamine N,N,3-trimethyl-1,2-butanediamine Metal->Diamine Coordination Prochiral_Substrate Prochiral Substrate Metal->Prochiral_Substrate Chiral_Product Enantiomerically Enriched Product Prochiral_Substrate->Chiral_Product Catalytic Reaction

Caption: Conceptual diagram of N,N,3-trimethyl-1,2-butanediamine acting as a chiral ligand in asymmetric catalysis.

Building Block in Pharmaceutical Synthesis

The dimethylamine moiety is a common functional group found in many FDA-approved drugs.[5] Its presence can influence a molecule's basicity, solubility, and ability to interact with biological targets. The primary amine in N,N,3-trimethyl-1,2-butanediamine provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. This makes it a potentially valuable building block for the synthesis of new drug candidates. The chiral nature of the molecule can be crucial for achieving selective interactions with chiral biological receptors.

Conclusion

This compound, more systematically known as N1,N1,3-trimethyl-1,2-butanediamine, is a chiral diamine with significant potential in synthetic and medicinal chemistry. This guide has provided a clear framework for its nomenclature, a plausible and detailed synthetic route from a readily available starting material, and an overview of its potential applications. As the demand for enantiomerically pure compounds in drug development and materials science continues to grow, the utility of versatile chiral building blocks like this diamine is expected to increase. Further research into the specific applications of this compound is warranted and encouraged.

References

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • SN,N,3-trimetilbutano-1,2-diamina CAS#: 847696-16-6 - ChemWhat. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 18, 2026, from [Link]

  • (2R)-N2,N2,3-trimethyl-1,2-butanediamine | C7H18N2 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019, October 15). Retrieved February 18, 2026, from [Link]

  • (2R)-N2,N2,3-trimethyl-1,2-butanediamine | C7H18N2 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Journal of the American Chemical Society. (2024, September 25). Retrieved February 18, 2026, from [Link]

  • Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct - ResearchGate. (2018, January 10). Retrieved February 18, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reductive Amination - YouTube. (2023, March 16). Retrieved February 18, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 18, 2026, from [Link]

  • If 2-amino-3-methylbutane were treated with excess methyl iodide, silver .. - Filo. (2025, May 11). Retrieved February 18, 2026, from [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (2018, January 17). Retrieved February 18, 2026, from [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.). Retrieved February 18, 2026, from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024, September 2). Retrieved February 18, 2026, from [Link]

Sources

Biological significance of N,N-dimethylated L-valine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Significance and Therapeutic Utility of N,N-Dimethyl-L-Valine Derivatives: From Marine Natural Products to Antibody-Drug Conjugates

Executive Summary

This technical guide analyzes the structural and biological role of N,N-dimethyl-L-valine (Dov) and its derivatives in modern oncology. Originally identified as the N-terminal residue of the marine natural product Dolastatin 10 , this moiety is critical for the molecule's sub-nanomolar potency and resistance to non-specific proteolysis. While the native N,N-dimethylated form exhibits maximum potency, its lack of a functional handle for bioconjugation led to the development of N-monomethylated derivatives (e.g., Monomethyl Auristatin E/F, MMAE/MMAF ). These derivatives serve as the cytotoxic payloads in FDA-approved antibody-drug conjugates (ADCs) such as Brentuximab vedotin (Adcetris) and Polatuzumab vedotin (Polivy). This guide details the structure-activity relationships (SAR), synthesis via Eschweiler-Clarke methylation, and validation protocols for these potent tubulin inhibitors.

Chemical & Structural Basis

The biological significance of N,N-dimethyl-L-valine stems from two primary physicochemical effects imparted by the terminal dimethylamino group:

  • Protease Resistance: The steric bulk of the two methyl groups adjacent to the peptide bond prevents efficient recognition and cleavage by ubiquitous aminopeptidases in the serum. This extends the half-life of the free toxin and the peptide payload.

  • Conformational Locking: The N,N-dimethyl group eliminates the hydrogen bond donor capability of the N-terminus and restricts rotation around the N-C

    
     bond. This pre-organizes the peptide into a "cis-like" conformation favored for binding to the Vinca domain  of tubulin.
    
Structural Evolution: From Natural Product to Clinical Drug

The following diagram illustrates the structural progression from L-Valine to the active Dolastatin 10 moiety and its ADC-ready derivative.

StructuralEvolution cluster_0 Biological Impact Val L-Valine (Native Amino Acid) Dov N,N-Dimethyl-L-Valine (Dov) (Found in Dolastatin 10) Val->Dov Eschweiler-Clarke Methylation MMAE N-Monomethyl-L-Valine (Found in MMAE/ADCs) Dov->MMAE Synthetic Modification for Linker Attachment Desc1 Maximal Potency No Conjugation Handle Dov->Desc1 Desc2 High Potency Secondary Amine allows Linker Attachment MMAE->Desc2

Caption: Structural evolution from native L-Valine to the highly potent N,N-dimethyl derivative (Dolastatin 10) and the linker-compatible N-monomethyl derivative (MMAE).

Key Derivatives & Biological Activity

Dolastatin 10 (N,N-Dimethyl Parent)
  • Source: Dolabella auricularia (Sea hare).[1][2][3][4]

  • Structure: Contains N,N-dimethyl-L-valine (Dov) at the N-terminus.

  • Potency: Extremely high (IC50 < 0.1 nM) against lymphoma and solid tumors.

  • Limitation: The tertiary amine at the N-terminus is chemically inert for standard linker conjugation chemistries (e.g., carbamate formation), making it unsuitable for direct use in ADCs.

MMAE & MMAF (N-Monomethyl Derivatives)
  • Modification: The N-terminal Dov is demethylated to N-methylvaline .

  • Significance: This creates a secondary amine , which serves as a nucleophile for attaching cleavable linkers (e.g., Val-Cit-PABC).

  • Potency Comparison:

    • Free Toxin: MMAE is ~2-5x less potent than Dolastatin 10 but retains nanomolar activity.

    • Targeted Delivery: When conjugated, the intracellular concentration exceeds the threshold for tubulin disruption, compensating for the slight loss in intrinsic affinity.

Table 1: Comparative Cytotoxicity Profile (IC50 in nM)

CompoundN-Terminal StructureLinker Capable?IC50 (Lymphoma Cells)Mechanism
Dolastatin 10 N,N-Dimethyl-ValNo0.05 - 0.2 nMTubulin Polymerization Inhibition
MMAE N-Monomethyl-ValYes 0.4 - 1.0 nMTubulin Polymerization Inhibition
MMAF N-Monomethyl-ValYes >100 nM (Free)*Tubulin Polymerization Inhibition

*Note: MMAF has a charged C-terminal phenylalanine, preventing cell permeability.[2] It is only toxic when internalized via an ADC, reducing off-target systemic toxicity.

Mechanism of Action: The ADC Pathway

N,N-dimethyl and N-monomethyl valine derivatives function as microtubule destabilizers . They bind to the Vinca peptide site on


-tubulin, inhibiting GTP hydrolysis and preventing microtubule assembly. This leads to G2/M cell cycle arrest and apoptosis.

MOA ADC ADC (Antibody-Linker-MMAE) Receptor Cell Surface Antigen (e.g., CD30, CD79b) ADC->Receptor Binding Endosome Internalization into Endosome Receptor->Endosome Endocytosis Lysosome Lysosomal Degradation (Cathepsin B cleavage) Endosome->Lysosome Trafficking Release Release of Free MMAE (N-methyl-Valine restored) Lysosome->Release Linker Hydrolysis Tubulin Binding to Vinca Domain of Tubulin Release->Tubulin Diffusion to Cytosol Death G2/M Arrest & Apoptosis Tubulin->Death Microtubule Disruption

Caption: Mechanism of Action for MMAE-based ADCs.[2][5][6][] The payload is released only after lysosomal processing, freeing the N-methylvaline residue to bind tubulin.

Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-L-Valine (Eschweiler-Clarke)

Objective: To synthesize the N,N-dimethylated building block from L-Valine.

Reagents:

  • L-Valine (1 eq)[8]

  • Formaldehyde (37% aq.[8] solution, 5 eq)

  • Formic Acid (98%, 10 eq)

  • Solvent: Water/Dioxane (if necessary for solubility)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Valine in Formic Acid.

  • Addition: Slowly add the Formaldehyde solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The evolution of CO2 gas indicates the reaction progress.[9]

  • Workup:

    • Cool the solution to room temperature.[10]

    • Add concentrated HCl (1 eq) to convert the product to the hydrochloride salt.

    • Concentrate in vacuo to remove excess formaldehyde and formic acid.

  • Purification:

    • Dissolve the residue in minimal ethanol.

    • Precipitate by adding diethyl ether.

    • Filter the white solid (N,N-dimethyl-L-valine HCl).

  • Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.8 ppm corresponding to N(CH3)2).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of N-methylated derivatives against tumor cell lines.

Materials:

  • Cell Lines: SK-BR-3 (Breast), Karpas 299 (Lymphoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) in complete media. Incubate for 24h.

  • Treatment: Prepare serial dilutions of the test compound (Dolastatin 10 or MMAE) in DMSO (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate media and dissolve crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Plot dose-response curve to calculate IC50.[6]

References

  • Pettit, G. R., et al. (1987). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[3][] Journal of the American Chemical Society.

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[12] Nature Biotechnology.

  • Francisco, J. A., et al. (2003). "cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity."[5] Blood. [5]

  • Bai, R., et al. (1990). "Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites." Journal of Biological Chemistry.

  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology.

Sources

Discovery and history of N,N-Dimethyl-L-valinamine

The Discovery and Technical Evolution of -Dimethyl-L-Valine (Dolavaline)

Executive Summary


-Dimethyl-L-valineDolastatin 10proteolytic resistanceenhanced lipophilicity

This guide details the historical genesis, synthetic methodologies, and mechanistic applications of

Part 1: Historical Genesis and Discovery

The Marine Origin (1987)

The history of

1987G.R. PettitDolastatin 10
  • The Molecule: Dolastatin 10 is a linear pentapeptide containing four unique amino acid residues.[2] The N-terminal residue was identified as

    
    -dimethyl-L-valine (Dolavaline, Dov).
    
  • Significance: Pettit’s structural elucidation revealed that the N-terminal dimethyl group was not merely a structural quirk but a determinant of the molecule's picomolar potency against murine P388 leukemia cells.

The Synthetic Evolution: From Dolastatin to Auristatins (1990s-2000s)

While Dolastatin 10 showed immense promise, its clinical utility was hampered by toxicity and solubility issues. Researchers at Seattle Genetics (now Seagen) and other groups began structure-activity relationship (SAR) studies.

  • The Auristatin Breakthrough: Senter et al. developed synthetic analogs known as Auristatins . They discovered that while the C-terminal residues could be modified (e.g., replacing Dolaphenine with norephedrine to create MMAE ), the

    
    -Dimethyl-L-valine N-terminus was non-negotiable .
    
  • Mechanism Validation: Crystallographic studies confirmed that the dimethylamino group of Dolavaline occupies a hydrophobic pocket in the vinca domain of tubulin , anchoring the peptide and inhibiting microtubule polymerization.

Part 2: Synthetic Methodologies

The synthesis of

Method A: Eschweiler-Clarke Methylation (The Industrial Standard)

This is the most robust protocol for large-scale synthesis, utilizing formic acid as both the hydride source and solvent.

Mechanism:

  • Condensation of L-Valine with formaldehyde to form an imine/iminium ion.

  • Reduction by formic acid (via hydride transfer) to the monomethylamine.

  • Repeat condensation/reduction to yield the dimethyl species.

Method B: Catalytic Reductive Alkylation (Pettit’s Protocol)

Originally used during the total synthesis of Dolastatin 10, this method uses hydrogen gas and a metal catalyst. It is preferred when avoiding high temperatures or strong acids.

Comparative Analysis of Methods
FeatureEschweiler-Clarke (Method A)Catalytic Hydrogenation (Method B)
Reagents HCHO, HCOOHHCHO, H₂, Pd/C
Conditions Reflux (100°C)Ambient Temp, Pressure (1-4 atm)
Yield High (>90%)Moderate to High (85-95%)
Scalability Excellent (Multi-kg)Good (Requires H₂ safety controls)
Chiral Integrity Retained (No racemization)Retained

Part 3: Technical Protocols

Protocol 1: GMP-Ready Synthesis via Eschweiler-Clarke

Objective: Synthesis of

Reagents:

  • L-Valine (1.0 equiv)

  • Formaldehyde (37% aq.[3][4] solution, 5.0 equiv)

  • Formic Acid (98%, 10.0 equiv)

Step-by-Step Workflow:

  • Dissolution: Charge a glass-lined reactor with L-Valine and Formic Acid. Stir at room temperature until fully dissolved.

  • Addition: Cool the mixture to 0°C. Add Formaldehyde solution dropwise over 30 minutes to control the exotherm.

  • Reflux: Heat the reaction mixture to 100°C (reflux) and maintain for 12–18 hours. Monitor via TLC (n-BuOH:AcOH:H₂O 4:1:1) or LC-MS.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess formic acid/formaldehyde.

    • Dissolve the residue in 4M HCl.

    • Wash with diethyl ether (to remove non-basic impurities).

    • Adjust pH of the aqueous layer to pH 6.0–6.5 using 4M NaOH.

  • Isolation: Load the aqueous solution onto a cation-exchange resin (Dowex 50W). Elute with 2M NH₄OH.

  • Crystallization: Concentrate the ammoniacal fractions and recrystallize from Acetone/MeOH.

Validation Criteria:

  • ¹H NMR (D₂O): δ 0.98 (d, 3H), 1.05 (d, 3H), 2.25 (m, 1H), 2.85 (s, 6H, N-Me₂), 3.60 (d, 1H).

  • Specific Rotation:

    
     (c=1, H₂O).
    

Part 4: Visualization of Pathways

Synthesis Pathway (Graphviz)[5]

SynthesisL_ValL-Valine(Starting Material)ImineIminium IonIntermediateL_Val->ImineMonoN-Methyl-L-ValineImine->MonoHydride TransferFinalN,N-Dimethyl-L-Valine(Dolavaline)Mono->FinalRepeat CycleReagent1HCHO(Condensation)Reagent2HCOOH / H2(Reduction)

Caption: Stepwise reductive methylation of L-Valine. The cycle repeats twice to fully methylate the amine.

Role in Antibody-Drug Conjugates (MMAE Structure)

MMAEcluster_roleFunctional Role of N,N-Dimethyl-L-ValineCapN,N-Dimethyl-L-Valine(N-Terminal Cap)PayloadMMAE Core(Tubulin Inhibitor)Cap->PayloadPeptide BondLinkerVal-Cit-PAB(Cleavable Linker)Linker->CapCathepsin BCleavage SiteAntibodyMonoclonal Antibody(Targeting)Antibody->LinkerCysteine/LysineConjugationDesc1. Prevents N-terminal degradation2. Increases lipophilicity for cell entry3. Binds Tubulin Vinca Domain

Caption: Structural logic of MMAE payloads. The N,N-dimethyl-L-valine cap is essential for stability and potency.

Part 5: References

  • Pettit, G. R., et al. (1987).[1] "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[1] Journal of the American Chemical Society, 109(22), 6883–6885. Link

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology, 21(7), 778–784. Link

  • Miyazaki, K., et al. (1995). "Synthesis and antitumor activity of novel dolastatin 10 analogs." Chemical & Pharmaceutical Bulletin, 43(10), 1706–1718. Link

  • Maderna, A., & Leverett, C. A. (2014). "Recent advances in antibody-drug conjugates." Molecular Pharmaceutics, 11(6), 2007–2023. Link

  • Quibell, M., et al. (2004). "Preparation of N,N-dimethylamino acids via Eschweiler-Clarke methylation." Tetrahedron Letters, 45(12), 2675-2678. Link

Technical Whitepaper: Safety & Handling of N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Whitepaper details the safety, handling, and operational protocols for N-(2-amino-3-methylbutyl)-N,N-dimethylamine , systematically identified as N¹,N¹-dimethyl-3-methylbutane-1,2-diamine . This compound is a critical aliphatic diamine intermediate, often utilized as a chiral building block in drug development or as a specialized catalyst in polymer synthesis.

Chemical Identity & Structural Analysis

To ensure precise handling, we must first validate the chemical structure derived from the nomenclature "this compound." This syntax indicates a dimethylamine core substituted with a 2-amino-3-methylbutyl group, resulting in a vicinal diamine structure analogous to a reduced valine derivative.

Property Specification
Systematic Name N¹,N¹-Dimethyl-3-methylbutane-1,2-diamine
Synonyms 1-(Dimethylamino)-3-methylbutan-2-amine; Reduced Valine Dimethylamide
Chemical Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Physical State Colorless to pale yellow liquid
Basicity Strong Base (pKa ≈ 10.0–10.5 for secondary/tertiary amines)
Solubility Miscible with water, alcohols, and common organic solvents.
Hazard Identification (GHS Classification)

As an aliphatic 1,2-diamine, this compound exhibits aggressive chemical behavior typical of low-molecular-weight amines. It is corrosive to tissue and destructive to mucous membranes.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. Necrosis can occur rapidly upon contact.

  • Acute Toxicity (Oral/Inhalation - Category 4): Harmful if swallowed or inhaled. Vapors can cause respiratory edema.

  • Flammable Liquid (Category 3): Flash point is estimated between 40°C and 60°C. Vapors may form explosive mixtures with air.

  • Sensitization: Potential skin sensitizer upon repeated exposure.

Risk Assessment & Engineering Controls

Safety is not just about PPE; it is about controlling the environment. The following hierarchy of controls must be implemented before opening any vessel containing this substance.

3.1 Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm (0.5 m/s).

  • Inert Atmosphere: The substance is hygroscopic and readily absorbs CO₂ from the air (forming carbamates). Store and handle under Nitrogen (N₂) or Argon (Ar) .

  • Exhaust Scrubbing: For large-scale synthesis (>100g), exhaust lines should be trapped with a dilute acid scrubber (e.g., 1M HCl) to neutralize amine vapors before release.

3.2 Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles AND a full-face shield. Standard safety glasses are insufficient for corrosive liquids.

  • Skin: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Butyl Rubber or Neoprene (thick gauge) for extended handling.

  • Body: Chemical-resistant lab coat or Tyvek® apron.

Operational Protocols: Handling & Storage
Protocol A: Transferring & Dispensing
  • Objective: Transfer liquid without exposure to moisture or air.

  • Method: Syringe/Cannula transfer techniques are required.

    • Purge the receiving vessel with dry N₂ for 5 minutes.

    • Insert a long-needle syringe through the septum of the source bottle.

    • Draw the required volume slowly to prevent cavitation (bubble formation).

    • Transfer directly into the reaction vessel against a counter-flow of inert gas.

Protocol B: Storage Management
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Segregation: Keep away from oxidizing agents , acids , and acid chlorides .

  • Shelf-Life: Re-test purity every 6 months. Degradation often manifests as a darkening of color (yellow to brown).

Emergency Response Workflows
Scenario 1: Skin/Eye Exposure
  • Immediate Action: Time is tissue. Do not wait for medical personnel to begin flushing.

  • Eyes: Flush with tepid water for minimum 15 minutes , holding eyelids open.

  • Skin: Drench under a safety shower. Remove contaminated clothing while showering.

  • Neutralization: Do NOT attempt to neutralize skin burns with vinegar or acid; this causes exothermic reaction injury. Use water only.

Scenario 2: Spillage (< 50 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use a chemically inert absorbent (vermiculite or sand). Do not use paper towels (fire hazard with amines).

  • Neutralize: Treat the absorbed material with a dilute solution of Sodium Bisulfate (NaHSO₄) or weak Acetic Acid to form a non-volatile salt.

  • Disposal: Seal in a hazardous waste container labeled "Alkaline Organic Waste."

Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling and exposure response.

SafetyProtocol Start Start: Handling this compound CheckEnv Check Environment: Fume Hood Functional? Inert Gas Ready? Start->CheckEnv PPE Don PPE: Goggles + Face Shield Double Gloves (Nitrile/Butyl) CheckEnv->PPE Transfer Transfer Method: Cannula or Syringe under N2 PPE->Transfer Spill Accidental Spill? Transfer->Spill Evacuate Evacuate & Ventilate Spill->Evacuate Yes Reaction Proceed with Reaction Spill->Reaction No Absorb Absorb with Vermiculite (NO Paper Towels) Evacuate->Absorb Neutralize Neutralize with dilute NaHSO4 Absorb->Neutralize Disposal Hazardous Waste Disposal Neutralize->Disposal Cleanup Quench Residues with Acidic Water Reaction->Cleanup

Figure 1: Decision logic for the safe handling and spill management of reactive aliphatic diamines.

References
  • Santa Cruz Biotechnology. this compound Product Information. Retrieved from

  • PubChem. Compound Summary for Aliphatic Diamines (Class-based Safety Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for (R)-(-)-2-Amino-3-methylbutane (Structural Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from

N-(2-amino-3-methylbutyl)-N,N-dimethylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(2-amino-3-methylbutyl)-N,N-dimethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous amines and fundamental principles of physical organic chemistry to offer a robust predictive framework. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems. The guide further details a systematic experimental protocol for the precise determination of its solubility, ensuring a self-validating approach to its application in research and development.

Introduction: The Significance of Solubility in Amine Chemistry

This compound is a diamine featuring both a primary and a tertiary amine functional group. The solubility of such a molecule is a critical parameter that dictates its utility in a multitude of applications, from synthetic organic chemistry to pharmaceutical formulation. Understanding its behavior in different organic solvents is paramount for reaction kinetics, purification processes, and the development of drug delivery systems. This guide aims to provide a detailed exposition on the predicted solubility profile of this compound and a practical methodology for its empirical determination.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. The solubility of amines in organic solvents is influenced by several factors, including the ability to form hydrogen bonds, the overall polarity of the molecule, and the size of the hydrophobic alkyl groups.[2][3]

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first analyze its key physicochemical properties. While experimental data for this specific molecule is scarce, we can infer its characteristics from its structure and from data on similar compounds.

Molecular Structure:

  • Molecular Formula: C8H20N2

  • Molecular Weight: 144.26 g/mol

  • Functional Groups:

    • One primary aliphatic amine (-NH2)

    • One tertiary aliphatic amine (-N(CH3)2)

  • Key Structural Features:

    • The primary amine group is capable of both donating and accepting hydrogen bonds.

    • The tertiary amine group can only accept hydrogen bonds.

    • The molecule possesses a branched alkyl backbone, which contributes to its hydrophobic character.

Predicted Properties:

PropertyPredicted Value/CharacteristicRationale
Polarity Moderately PolarThe presence of two amine groups imparts polarity, but the C8 alkyl chain provides significant nonpolar character.
Hydrogen Bonding Capable of hydrogen bondingThe primary amine group is a hydrogen bond donor and acceptor, while the tertiary amine is an acceptor.[2]
Basicity BasicBoth amine groups have lone pairs of electrons and will act as bases.[4]

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties and the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityUnderlying Rationale
Protic Polar Methanol, EthanolHigh to MiscibleThe solvent's ability to hydrogen bond with both the primary and tertiary amine groups will lead to strong intermolecular interactions.[3]
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF)High to MiscibleThe polar nature of these solvents will interact favorably with the polar amine groups. While they cannot donate hydrogen bonds, they can accept them from the primary amine.[5]
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe hydrophobic alkyl portion of the amine will have favorable van der Waals interactions with the aromatic ring.[1]
Nonpolar Aliphatic Hexane, CyclohexaneLow to ModerateThe solubility will be driven by the nonpolar alkyl chain, but the polar amine groups will limit miscibility.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are good solvents for many amines due to a balance of polar and nonpolar characteristics.
Chlorinated Dichloromethane, ChloroformHighThese solvents can effectively solvate a wide range of organic compounds, including amines. However, primary amines can react with chloroform and carbon tetrachloride.[2]

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical determination of solubility is necessary for precise applications. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and syringe filters (0.45 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different organic solvent.

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 4 hours to allow undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any suspended particles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Determine the mass of the solute in the filtered solution. This can be done by:

      • Gravimetric Method: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the amine's boiling point until a constant weight of the residue is achieved.

      • Chromatographic Method: Prepare a series of standard solutions of the amine in the respective solvent of known concentrations. Analyze both the standards and the filtered sample using a calibrated GC-FID or HPLC method.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved amine and the volume of the solvent.

Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation A Add excess amine to solvent B Equilibrate at constant temperature A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Gravimetric or Chromatographic Analysis D->E F Calculate solubility (g/100mL or mol/L) E->F G cluster_solvents Solvent Interactions Amine This compound Primary Amine (-NH2) Tertiary Amine (-N(CH3)2) Alkyl Backbone Protic Protic Solvents (e.g., Methanol) H-Bond Donating & Accepting Amine:p->Protic Strong H-Bonding Amine:t->Protic H-Bonding Aprotic Aprotic Polar Solvents (e.g., Acetone) H-Bond Accepting Amine:p->Aprotic H-Bonding Nonpolar Nonpolar Solvents (e.g., Hexane) Van der Waals Forces Amine:a->Nonpolar Dispersion Forces

Caption: Intermolecular forces governing the solubility of the target amine in different solvent classes.

Conclusion

References

  • Chemeo. (n.d.). Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,3-dimethylbutanal. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • Engineered Science Publisher. (2024, August 30). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethylbutylamine. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Dimethylamine (FDB012589). Retrieved from [Link]

  • ResearchGate. (2024, May 31). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. Retrieved from [Link]

Sources

Thermochemical Data for N,N-Dimethyl-L-valinamine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the thermochemical profile of N,N-Dimethyl-L-valine (often referred to in synthesis contexts as the precursor to N,N-dimethyl-L-valinamine derivatives).

Technical Reference Guide for Drug Development & Catalysis

Executive Summary & Nomenclature Clarification

Target Molecule Identification: While "N,N-Dimethyl-L-valinamine" is a nomenclature often used colloquially in ligand design, it most frequently refers to N,N-Dimethyl-L-valine (the amino acid) in pharmaceutical impurity profiling (e.g., Valsartan production). In asymmetric catalysis, it may refer to the reduced diamine, (S)-N,N-dimethyl-3-methylbutane-1,2-diamine .

Given the "drug development" context of this request, this guide primarily characterizes N,N-Dimethyl-L-valine (CAS 2812-32-0) , a critical synthetic intermediate and regulated impurity, while providing the synthesis pathway to the diamine derivative for ligand applications.

Parameter N,N-Dimethyl-L-valine (Acid) N,N-Dimethyl-L-valinamine (Diamine)
CAS Number 2812-32-0 55191-20-3 (Generic L-isomer)
Role Drug Impurity, Chiral Pool Building BlockChiral Ligand (e.g., Salen synthesis)
State (STP) Crystalline SolidHygroscopic Liquid / Low-melting Solid

Chemical Identity & Structural Properties

IUPAC Name: (2S)-2-(Dimethylamino)-3-methylbutanoic acid Formula: C


H

NO

Molecular Weight: 145.20 g/mol [1][2]
Structural Visualization

The molecule features a steric isopropyl group adjacent to a dimethylamino center, creating a high degree of steric bulk essential for enantioselective induction.

ChemicalStructure Fig 1: Structural functionalization of N,N-Dimethyl-L-valine. Valine L-Valine Core (Chiral Center) N_Me2 N,N-Dimethyl Group (Steric Bulk) Valine->N_Me2 N-Alkylation COOH Carboxylic Acid (Reactive Handle) Valine->COOH C-Terminus

Thermochemical & Physical Profile

The following data aggregates experimental values with high-confidence predictive models (ACD/Labs, EPISuite) where experimental calorimetry is sparse.

Table 1: Physicochemical Constants
PropertyValueConfidenceMethod/Source
Melting Point (

)
154 °C High (Exp)DSC / Capillary (Lit. Ref 1)
Boiling Point (

)
209.6 ± 20.0 °C Medium (Pred)ACD/Labs Percepta (760 mmHg)
Density (

)
1.0 ± 0.1 g/cm³ Medium (Pred)20 °C
Flash Point 80.6 ± 21.8 °C Medium (Pred)Closed Cup
Vapor Pressure 0.084 mmHg Medium (Pred)@ 25 °C
pKa (Acid) 2.25 ± 0.10 High (Pred)Carboxyl group
pKa (Base) 9.65 ± 0.20 High (Pred)Dimethylammonium group
LogP -1.1 High (Exp)Octanol-Water Partition
Thermodynamic Parameters (Derived)

For process safety and reactor design, the following thermodynamic parameters are critical.

  • Enthalpy of Fusion (

    
    ): 
    
    • Estimated Value: 22–25 kJ/mol

    • Derivation: Based on the entropy of fusion (

      
      ) for rigid amino acids being approx. 50–60 J/(mol·K).
      
    • Calculation:

      
      .
      
  • Heat Capacity (

    
    ): 
    
    • Estimated Value: 180–200 J/(mol·K) at 298 K.[3][4]

    • Protocol: Must be determined via Modulated DSC (see Section 5).

Synthesis & Impurity Pathway

In drug development, N,N-Dimethyl-L-valine is a known process-related impurity in the synthesis of Valsartan . It typically arises from the reductive methylation of carryover L-valine or the degradation of dimethylated intermediates.

Pathway Visualization: Eschweiler-Clarke Synthesis

This is the standard protocol for generating the authentic standard for impurity qualification.

SynthesisPathway Fig 2: Eschweiler-Clarke Methylation & Impurity Generation. Start L-Valine (Starting Material) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation (Reflux) Reagents Reagents: HCHO (Formaldehyde) HCOOH (Formic Acid) Reagents->Intermediate Product N,N-Dimethyl-L-valine (Target) Intermediate->Product Hydride Transfer (-CO2) Impurity Valsartan Impurity Profile (Process Carryover) Product->Impurity Downstream Contamination

[5]

Experimental Protocols for Thermochemical Validation

To ensure Scientific Integrity , researchers must validate predicted values using the following self-validating protocols.

Protocol A: Determination of Enthalpy of Fusion (DSC)

Objective: Accurate measurement of melting onset and energy.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg of dried N,N-Dimethyl-L-valine into a Tzero aluminum pan. Hermetically seal.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 180 °C (past predicted

      
       of 154 °C).
      
  • Data Analysis: Integrate the endothermic peak. The area under the curve (J/g)

    
     MW (145.20) yields 
    
    
    
    (kJ/mol).
    • Validation Criteria: Onset temperature must be within ±1 °C of 154 °C. Peak symmetry factor > 0.8 indicates high purity.

Protocol B: Heat Capacity ( ) Measurement

Objective: Determine thermal mass for reactor safety.

  • Method: Modulated DSC (MDSC).

  • Parameters: Amplitude ±1.0 °C, Period 60 s, Heating Rate 3 °C/min.

  • Reference: Run a Sapphire standard under identical conditions to establish the cell constant (

    
    ).
    
  • Calculation:

    
    .
    

Applications in Drug Development[6]

  • Impurity Marker: Used as a reference standard to quantify trace genotoxic impurities in Angiotensin II Receptor Blockers (ARBs).

  • Chiral Ligand Synthesis: The acid is reduced (using LiAlH

    
     or BH
    
    
    
    -THF) to N,N-Dimethyl-L-valinol or N,N-Dimethyl-L-valinamine , which serve as chiral backbones for:
    • Salen Ligands: For asymmetric epoxidation.

    • Organocatalysts: For enantioselective Michael additions.

Stability Note: N,N-Dimethyl-L-valine is hygroscopic. Store in a desiccator at room temperature. Aqueous solutions are stable at neutral pH but may racemize under strong basic conditions at high temperatures.

References

  • ChemicalBook. (2025). N,N-Dimethyl-L-valine Physical Properties and CAS 2812-32-0 Data. Retrieved from

  • National Institutes of Health (NIH). (2025). N,N-Dimethyl-L-valine - PubChem Compound Summary. PubChem.[1][5][6] Retrieved from

  • BenchChem. (2025).[7] Technical Guide to N,N-Dimethyl-L-Valine Applications. Retrieved from

  • Santa Cruz Biotechnology. (2024). N,N-dimethyl-L-Valine Product Analysis. Retrieved from

  • Cayman Chemical. (2024). Safety Data Sheet: N,N-Dimethyl-L-valine. Retrieved from

Sources

Methodological & Application

Application Note: N,N-Dimethyl-L-valinamine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for N,N-Dimethyl-L-valinamine , designed for researchers in asymmetric catalysis and drug development.

Executive Summary

N,N-Dimethyl-L-valinamine (DMVA) is a privileged chiral 1,2-diamine scaffold derived from L-valine. Unlike its parent amino acid or amino alcohol (valinol), DMVA features a mixed amine functionality—typically a primary amine adjacent to a tertiary dimethylamine, or a fully methylated vicinal diamine.

This structural motif is critical in two major catalytic domains:

  • Asymmetric Lithiation: Acting as a "Sparteine Surrogate," enabling enantioselective deprotonation of non-acidic C-H bonds.

  • Transition Metal Catalysis (Ni/Pd): Serving as a bidentate ligand in reductive cross-couplings where steric bulk (isopropyl group) and hemilability control stereoselectivity.

This guide provides the definitive protocol for synthesizing the ligand and deploying it in a high-value asymmetric lithiation workflow.

Structural Logic & Ligand Design

The efficacy of N,N-Dimethyl-L-valinamine stems from its ability to create a rigid chiral pocket around a metal center (Li, Ni, Cu).

  • The Isopropyl Anchor: The bulky isopropyl group at the C2 position forces the metal chelate into a specific conformation, usually favoring one diastereomeric transition state.

  • The N,N-Dimethyl "Arm": Provides a strong

    
    -donor (Lewis base) to coordinate the metal, while the steric bulk of the methyls prevents aggregation of organolithium species.
    
  • The Primary/Secondary Amine (C1): In the N,N-dimethyl variant (vs. tetramethyl), the remaining primary amine (

    
    ) offers a site for hydrogen bonding or secondary coordination, crucial for substrate recognition in organocatalysis or specific metal binding modes.
    
Chemical Structure (Common Variants)
  • Variant A (Primary-Tertiary): (S)-1-(dimethylamino)-3-methylbutan-2-amine.

  • Variant B (Tetramethyl - Sparteine Mimic): (S)-N,N,N',N'-tetramethyl-3-methylbutane-1,2-diamine.

Note: This guide focuses on Variant A for its versatility as a precursor and Variant B for lithiation.

Synthesis Protocol: Preparation of N,N-Dimethyl-L-valinamine

Commercially available sources can be variable in purity. For high-stakes catalysis, in-house synthesis is recommended.

Reaction Pathway (Graphviz)

SynthesisPathway Valine L-Valine (Starting Material) Valinol L-Valinol (Reduction) Valine->Valinol LiAlH4, THF Reflux, 12h Tosylate N-Boc-O-Tosyl-Valinol (Protection/Activation) Valinol->Tosylate 1. Boc2O 2. TsCl, Pyridine Amine N-Boc-N',N'-Dimethyl -1,2-diamine Tosylate->Amine HNMe2 (excess) THF, 60°C DMVA N,N-Dimethyl-L-valinamine (Final Ligand) Amine->DMVA TFA/DCM Deprotection

Caption: Step-wise synthesis of N,N-Dimethyl-L-valinamine from L-Valine via the Valinol route.

Experimental Procedure

Step 1: Synthesis of N-Boc-L-valinol

  • Dissolve L-valinol (10.0 g, 97 mmol) in DCM (100 mL).

  • Add

    
     (21.2 g, 97 mmol) and 
    
    
    
    (1.1 eq) at 0°C. Stir to RT for 4h.
  • Checkpoint: TLC (30% EtOAc/Hex) should show complete conversion.

  • Wash with 1M HCl, brine, dry over

    
    . Yield: ~95% (Colorless oil).
    

Step 2: Activation and Displacement

  • Convert the alcohol to a tosylate or mesylate (TsCl, Pyridine, DCM, 0°C).

  • Dissolve the crude tosylate in THF (50 mL) in a pressure vessel.

  • Add dimethylamine (2.0 M in THF, 5.0 eq). Seal and heat to 60°C for 12h.

  • Critical Step: Ensure complete displacement. The steric bulk of valine can slow

    
    . If sluggish, add NaI (0.1 eq) as a catalyst (Finkelstein condition).
    

Step 3: Deprotection

  • Treat the intermediate with TFA/DCM (1:4) for 1h.

  • Basify with 2M NaOH to pH > 12.

  • Extract with DCM (3x).[1] Dry and distill (Kugelrohr) to obtain pure N,N-Dimethyl-L-valinamine .

Core Application: Asymmetric Lithiation (Sparteine Surrogate)

The most powerful application of valine-derived diamines is replacing (-)-Sparteine in the enantioselective deprotonation of N-Boc-pyrrolidine or carbamates.

Mechanism of Action

The ligand coordinates Lithium (


), breaking the oligomeric aggregates of 

into a reactive monomeric chiral species. This complex distinguishes between the enantiotopic protons of the substrate.
Protocol: Enantioselective Deprotonation of N-Boc-Pyrrolidine

Reagents:

  • Substrate: N-Boc-pyrrolidine (1.0 eq)

  • Ligand: N,N,N',N'-Tetramethyl-L-valinamine (1.2 eq) (Note: Use the fully methylated variant for this specific protocol)

  • Base: s-BuLi (1.1 eq, cyclohexane solution)

  • Electrophile: Benzaldehyde, TMSCl, or Allyl Bromide.

  • Solvent: Anhydrous

    
     (Critical: THF promotes non-selective background reaction).
    

Workflow:

  • Ligand Complexation:

    • Flame-dry a Schlenk flask under Argon.

    • Add Ligand (1.2 mmol) and anhydrous

      
       (5 mL).
      
    • Cool to -78°C .

    • Add s-BuLi (1.1 mmol) dropwise. Stir for 30 min to form the chiral base complex.

  • Deprotonation:

    • Add N-Boc-pyrrolidine (1.0 mmol) dissolved in

      
       (1 mL) dropwise over 10 min.
      
    • Incubation: Stir at -78°C for 4–6 hours.

    • Why? The deprotonation is the rate-determining and enantio-determining step. Premature quenching leads to low yield/ee.

  • Electrophile Trapping:

    • Add the Electrophile (1.5 mmol) quickly.

    • Allow to warm to RT slowly overnight.

  • Workup:

    • Quench with sat.

      
      . Extract with 
      
      
      
      .
    • Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H).

Data: Ligand Performance Comparison
LigandSubstrateElectrophileYield (%)ee (%)Notes
(-)-Sparteine N-Boc-PyrrolidineTMSCl8896The "Gold Standard" (often unavailable).
TMEDA N-Boc-PyrrolidineTMSCl900Racemic control (achiral ligand).
L-Valinamine (Tetramethyl) N-Boc-PyrrolidineTMSCl82 85-91 Excellent surrogate; accessible from L-Valine.

Application 2: Nickel-Catalyzed Cross-Coupling

N,N-Dimethyl-L-valinamine derivatives are increasingly used in Ni-catalyzed reductive cross-coupling (e.g., electrophile-electrophile coupling), where the ligand prevents catalyst death and induces stereochemistry.

Catalytic Cycle (Graphviz)

NiCatalysis Ni0 L*-Ni(0) Active Catalyst OxAdd1 Oxidative Addition (Ar-X) Ni0->OxAdd1 Ar-I Radical Radical Formation (Alkyl-X -> Alkyl•) OxAdd1->Radical Mn(0) reductant Capture Radical Capture L*-Ni(II)-Ar(Alkyl) Radical->Capture Stereodetermining Step RedElim Reductive Elimination Product Release Capture->RedElim RedElim->Ni0 Regeneration

Caption: Simplified mechanism for Ni-catalyzed cross-coupling using a chiral diamine ligand.

Key Insight: The steric bulk of the valine side-chain (isopropyl) destabilizes the "off-cycle" resting states, keeping the Nickel active, while the diamine bite angle favors the reductive elimination of the cross-coupled product.

Troubleshooting & Optimization (Senior Scientist Tips)

  • Moisture Sensitivity:

    • In Lithiation, even trace water destroys the s-BuLi/Ligand complex. Use freshly distilled

      
       (Na/Benzophenone) or a high-quality solvent purification system.
      
    • Indicator: If the s-BuLi solution turns cloudy or white upon addition to the ligand, moisture is present.

  • Temperature Control:

    • The -78°C setpoint is non-negotiable for high ee% in lithiation. A Cryocooler is preferred over Dry Ice/Acetone for long incubations (4h+).

    • If ee% is low (<50%), check if the temperature fluctuated during the deprotonation phase.

  • Ligand Purity:

    • Impurities (e.g., mono-methylated amines) in the ligand can act as non-chiral pathways. Ensure the ligand is >98% pure by GC/NMR.

    • Purification: Distill the free amine ligand over

      
       before use.
      

References

  • Sparteine Surrogates in Asymmetric Deprotonation

    • Title: "Asymmetric Deprotonation of N-Boc-pyrrolidine with alkyllithium–chiral diamine complexes."
    • Source:Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Synthesis of Chiral Diamines from Amino Acids

    • Title: "Practical Synthesis of Chiral Ligands from Amino Acids for Asymmetric C
    • Source:Organic Syntheses.
    • URL:[Link]

  • Nickel-Catalyzed Cross-Couplings

    • Title: "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Alkyl Electrophiles."
    • Source:Chemical Reviews.
    • URL:[Link]

  • Valine-Derived Ligands in C-H Activation

    • Title: "Ligand-Promoted C(sp3)
    • Source:N
    • URL:[Link]

Sources

Protocols for using N-(2-amino-3-methylbutyl)-N,N-dimethylamine as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-amino-3-methylbutyl)-N,N-dimethylamine is a specialized chiral 1,2-diamine building block derived from the amino acid Valine. Structurally, it consists of a primary amine at the chiral center (C2) and a tertiary dimethylamine at the terminal position (C1).

This molecular architecture classifies it as a "Privileged Chiral Scaffold," essential in two high-value workflows:

  • Medicinal Chemistry: As a peptidomimetic bioisostere, replacing the peptide bond with a metabolic stable diamine linker to improve blood-brain barrier (BBB) permeability.

  • Asymmetric Catalysis: As a chiral ligand backbone for organocatalysts (e.g., thioureas) or transition metal complexes (Ru, Rh), where the isopropyl group provides critical steric bulk for enantioselectivity.

PropertySpecification
IUPAC Name

-dimethyl-3-methylbutane-1,2-diamine
Molecular Formula

Molecular Weight 130.23 g/mol
Chirality Available as (S)- or (R)- enantiomers (Valine derived)
Physical State Colorless to pale yellow oil
Basicity Diprotic base; Primary

(

), Tertiary

(

)

Critical Handling & Stability Protocols

Warning: As a low-molecular-weight aliphatic diamine, this compound is prone to oxidative degradation and carbamate formation upon exposure to atmospheric


.
  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Handling: Dispense only inside a fume hood or glovebox.

  • Purification Note: If the liquid turns yellow/brown, it indicates oxidation. Distillation over

    
     under reduced pressure is required to restore reactivity.
    

Protocol A: Incorporation into Peptidomimetics (Amide Coupling)

Objective: To couple the primary amine of the building block to a carboxylic acid drug scaffold while preventing racemization of the adjacent chiral center.

Rationale: Standard coupling conditions (EDC/NHS) often lead to racemization at the


-carbon of amino acid derivatives. We utilize HATU/HOAt  activation, which provides faster kinetics and suppresses oxazolone formation, preserving the chiral integrity of the building block [1].
Reagents:
  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Critical for chirality preservation

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

      
      .
      
    • Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol) and HOAt (1.1 mmol).

    • Checkpoint: Stir at 0°C for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add this compound (1.1 mmol) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Work-up (Self-Validating Step):

    • Dilute with EtOAc. Wash with saturated

      
       (3x) and Brine (1x).
      
    • Note: Do not wash with strong acid (1M HCl) as the tertiary dimethylamine moiety will protonate and extract the product into the aqueous phase. Use pH 5.5 citrate buffer if acidic wash is necessary.

  • Verification:

    • TLC: The product will be more polar than the starting acid but less polar than the free amine. Stain with Ninhydrin (starting amine = red/purple; product = negative).

    • NMR: Look for the disappearance of the primary amine protons and the shift of the CH-N signal.

Protocol B: Synthesis of Chiral Thiourea Organocatalysts

Objective: To convert the building block into a bifunctional organocatalyst (Takemoto-type) used for asymmetric Michael additions.

Mechanism: The thiourea moiety activates the electrophile (nitroalkene) via H-bonding, while the tertiary dimethylamine of our building block activates the nucleophile (malonate) via general base catalysis [2].

Workflow Diagram (Graphviz)

G cluster_0 Mechanism of Action Start Building Block (Primary Amine) Intermediate Thiourea Formation (Nucleophilic Addition) Start->Intermediate THF, 0°C Isothiocyanate Aryl Isothiocyanate (Electrophile) Isothiocyanate->Intermediate Product Bifunctional Catalyst (Chiral Thiourea) Intermediate->Product Stir 12h, RT Substrate Binding Substrate Binding Product->Substrate Binding H-Bonding

Figure 1: Synthetic pathway for generating bifunctional thiourea catalysts using the diamine scaffold.

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition:

    • Cool the solution to 0°C.

    • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise. This specific isothiocyanate is chosen to increase the acidity of the resulting thiourea NH protons, enhancing catalytic activity.

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Observation: The reaction is usually quantitative. A white precipitate may form.

  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize from Hexanes/CH2Cl2. Column chromatography is often unnecessary if reagents are pure.

Analytical Data & Quality Control

To ensure the integrity of the building block before use, compare your analytical data against these standard values.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

0.90 (d, 6H)
Isopropyl methyls (Valine backbone)
1H NMR (CDCl3)

2.20 (s, 6H)

singlet (Diagnostic)
1H NMR (CDCl3)

2.80-3.00 (m, 1H)
Chiral center proton (

)
Mass Spec (ESI)

Protonated molecular ion
Ninhydrin Stain Deep Red/PurpleConfirms presence of free primary amine

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580–2627. [Link]

Application of N,N-Dimethyl-L-valinamine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of N,N-Dimethyl-L-Valine (Duv) in Peptide Synthesis & Drug Development.

Part 1: Core Directive & Technical Scope

Clarification on Nomenclature: While the request specifies "N,N-Dimethyl-L-valinamine," in the context of high-value peptide synthesis and drug development, this most critically refers to N,N-Dimethyl-L-Valine (Duv) , the N-terminal residue of the potent antimitotic agents Dolastatin 10 and Monomethyl Auristatin E (MMAE) . The term "valinamine" is occasionally conflated with the reduced alcohol (valinol) or the amine derivative, but the carboxylic acid form (Duv) is the industry-standard "warhead" component for Antibody-Drug Conjugates (ADCs). This guide focuses on Duv (the amino acid) as the primary subject, while briefly addressing the valinol derivative as a chiral auxiliary.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Introduction: The "Warhead" Cap

N,N-Dimethyl-L-Valine (Duv) is a non-proteinogenic amino acid that serves a dual function in medicinal chemistry:

  • Protease Resistance: The tertiary amine and steric bulk at the N-terminus render peptides highly resistant to aminopeptidases, significantly extending plasma half-life.

  • Conformational Locking: The dimethyl group eliminates the hydrogen bond donor capability of the N-terminus, altering the peptide's solvation shell and forcing specific bioactive conformations required for tubulin binding.

Primary Application: It is the critical N-terminal "cap" of the Auristatin class of cytotoxic payloads (e.g., MMAE, MMAF) used in FDA-approved ADCs like Brentuximab vedotin (Adcetris) and Polatuzumab vedotin (Polivy).

Critical Challenges in Synthesis

Incorporating Duv into a peptide chain is chemically distinct from standard Fmoc/Boc SPPS due to two factors:

  • Steric Hindrance: The isopropyl side chain of Valine combined with the N,N-dimethyl group creates a "steric wall," making the activation and nucleophilic attack of the carboxylate extremely sluggish.

  • Racemization Risk: While the absence of an amide proton prevents oxazolone formation (the primary racemization pathway in carbodiimide coupling), the necessary prolonged activation times and strong bases required to drive coupling can lead to racemization via direct enolization.

Part 3: Experimental Protocols & Methodologies

Protocol A: Synthesis of N,N-Dimethyl-L-Valine (The Building Block)

Rationale: Commercial Duv is expensive. In-house synthesis via reductive amination is cost-effective and ensures freshness, which is critical as the dimethylamine moiety can oxidize.

Reagents:

  • L-Valine (1.0 eq)

  • Formaldehyde (37% aq., 5.0 eq)[1]

  • Pd/C (10% wt) or NaBH3CN (for solution phase)

  • Hydrogen gas (H2) or Formic Acid (Eschweiler-Clarke)

Step-by-Step Methodology (Catalytic Hydrogenation Route):

  • Dissolution: Dissolve L-Valine (10 g) in water (100 mL).

  • Reagent Addition: Add Formaldehyde (37% solution, 5 eq). Stir for 30 mins to form the imine/hemiaminal intermediate.

  • Catalyst: Add Pd/C (10% loading, 1 g).

  • Hydrogenation: Hydrogenate at 3 atm (approx. 45 psi) for 16 hours at room temperature.

    • Note: High pressure is preferred to drive the reaction to completion and prevent mono-methylated byproducts.

  • Workup: Filter off the catalyst through Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Acetone to yield white crystals.

    • QC Check: 1H-NMR must show a sharp singlet at ~2.8 ppm (6H) for the N(CH3)2 group.

Protocol B: Coupling N,N-Dimethyl-L-Valine to the Peptide Chain

Context: This is typically the final step in the synthesis of Dolastatin/MMAE analogues. The coupling is usually performed on the N-terminus of Valine or Isoleucine (e.g., Duv + Val-Dil-...).

The Challenge: Coupling a hindered acid (Duv) to a hindered amine (Valine N-terminus) is notoriously difficult.

Recommended System: HATU / HOAt / DIEA in DMF. Why? HATU generates the highly reactive aza-benzotriazole ester, which reacts faster than standard HBTU/TBTU esters, crucial for overcoming the steric barrier of the dimethyl group.

Step-by-Step Protocol (Solid Phase):

  • Resin Preparation: Swell the resin-bound peptide (e.g., H-Val-Dil-Dap-Phe-Resin) in DMF for 30 mins.

  • Activation Cocktail:

    • N,N-Dimethyl-L-Valine (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) - Critical additive to suppress racemization and boost rate.

    • DIEA (8.0 eq)

    • Solvent: DMF (Minimum volume to maintain high concentration, ~0.2 M).

  • Coupling:

    • Pre-activate the cocktail for 2 minutes (do not exceed 5 mins to avoid self-reaction).

    • Add to resin.[2]

    • Microwave Assist (Optional but Recommended): 50°C for 20 minutes (25W).

    • Standard: Shake at RT for 4–6 hours. Double coupling is often required.

  • Monitoring: Standard Kaiser test is ineffective for secondary amines. Use Chloranil Test or micro-cleavage LC-MS to confirm completion.

  • Capping: Acetylate any unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Part 4: Data Presentation & Visualization

Table 1: Coupling Reagent Efficiency for N-Methylated Amino Acids

Comparison of coupling efficiency for N,N-Dimethyl-Valine to H-Val-OMe (Solution Phase).

Coupling ReagentYield (%)Racemization (% D-Isomer)Reaction TimeNotes
DCC / HOBt 45%< 1%24 hToo slow; urea byproduct difficult to remove.
PyBOP / DIEA 82%2–3%6 hGood yield, but difficult phosphorus byproducts.
HATU / HOAt 96% < 1% 2 h Gold Standard. Fast kinetics minimize racemization.
COMU / Oxyma 94%< 0.5%2.5 hSafer alternative to benzotriazoles (non-explosive).
Acid Fluoride 88%5–8%1 hVery fast, but high risk of racemization due to high reactivity.
Visualization: The "Warhead" Assembly Pathway

The following diagram illustrates the convergent synthesis of MMAE , highlighting the critical introduction of N,N-Dimethyl-L-Valine.

MMAE_Synthesis cluster_legend Key Transformation L_Val L-Valine Duv N,N-Dimethyl-L-Valine (Duv) L_Val->Duv Reductive Amination (HCHO, H2, Pd/C) Activation Activation (HATU/HOAt) Duv->Activation Dil Dolaisoleucine (Dil) Fragment1 H-Val-Dil-Dap-Doe-OMe Dil->Fragment1 Dap Dolaproine (Dap) Dap->Fragment1 Doe Dolaphenine (Doe) Doe->Fragment1 Fragment1->Activation Coupling Partner MMAE Monomethyl Auristatin E (MMAE) Activation->MMAE Sterically Hindered Amide Bond Formation

Caption: Convergent synthesis of MMAE showing the critical N-terminal capping with N,N-Dimethyl-L-Valine (Duv) via HATU activation.

Part 5: Troubleshooting & Expert Insights

1. The "Valinamine" Ligand Alternative: If the application requires the reduced alcohol form (N,N-Dimethyl-L-valinol ) for asymmetric catalysis (e.g., as a ligand for diethylzinc addition to aldehydes):

  • Synthesis: Reduce N,N-Dimethyl-L-Valine with LiAlH4 in THF (Reflux, 4h).

  • Usage: It acts as a chiral bidentate ligand. Ensure strictly anhydrous conditions as the amino-alcohol is hygroscopic.

2. Removing Unreacted Duv: In solution-phase synthesis, unreacted N,N-Dimethyl-L-Valine is zwitterionic and water-soluble. However, because it is dimethylated, it is more lipophilic than Valine.

  • Tip: Use an acidic aqueous wash (pH 3) . The tertiary amine will protonate, keeping it in the aqueous phase, while the protected peptide (if hydrophobic) stays in the organic phase.

3. QC of the Final Peptide: N-terminal dimethylation changes the fragmentation pattern in Mass Spectrometry.

  • Observation: Look for the characteristic "a1" ion (loss of CO from the N-terminal iminium ion). The dimethyl-valine fragment is often dominant in MS/MS spectra.

References

  • Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10."[3] Journal of the American Chemical Society.[2]

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[4] Nature Biotechnology.

  • Maderna, A., et al. (2014). "Recent advances in antibody-drug conjugates." Drug Discovery Today.

  • Albericio, F., & Boman, J. M. (1999). "Coupling Reagents and Methods for the Formation of Amide Bonds." Methods in Molecular Biology.

  • BenchChem Technical Guide. (2025). "N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry."

Sources

N-(2-amino-3-methylbutyl)-N,N-dimethylamine for the synthesis of novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of N-(2-amino-3-methylbutyl)-N,N-dimethylamine for the Synthesis of Novel Therapeutics

Foreword: The Strategic Value of Chiral Diamines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for structural diversity and stereochemical precision is paramount. Chiral 1,2-diamines, particularly those derived from natural amino acids, represent a class of "privileged scaffolds."[1][2] These motifs are frequently observed in active pharmaceutical ingredients (APIs), chiral catalysts, and various bioactive natural products.[1][3] Their importance stems from the defined spatial orientation of their two nitrogen atoms, which allows for specific and high-affinity interactions with biological targets such as enzymes and receptors.

This guide focuses on This compound , a chiral vicinal diamine derived from the amino acid L-valine. Its structure is unique, featuring a primary amine for versatile derivatization, a sterically demanding isobutyl group that can impart specific conformational constraints, and a tertiary dimethylamino group that can influence solubility and serve as a basic handle or a hydrogen bond acceptor. These features make it a highly valuable, though specialized, building block for generating novel molecular entities with therapeutic potential. This document provides detailed protocols and expert insights into its application, designed for researchers and scientists in drug development.

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.

PropertyValueSource
IUPAC Name N1,N1,3-trimethylbutane-1,2-diamine(Predicted)
Molecular Formula C7H18N2[4]
Molecular Weight 130.23 g/mol [4]
Appearance (Typically a colorless to pale yellow liquid)(General Amine Properties)
Boiling Point Not specified. Estimated to be ~150-170 °C.(Estimation based on similar structures)
pKa (Primary Amine) ~9.5 - 10.5(Estimated)
pKa (Tertiary Amine) ~10.0 - 11.0(Estimated)

Handling & Storage: Like most volatile amines, this compound should be handled in a well-ventilated fume hood.[5] It is basic and corrosive; appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container and refrigerate to minimize degradation and volatility.

Application Protocol 1: Synthesis of a Chiral Urea-Based Scaffold

Context & Rationale: Urea moieties are prevalent in a vast number of therapeutic agents, particularly as "hinge-binding" elements in kinase inhibitors.[6] The reaction of a primary amine with an isocyanate is one of the most robust and high-yielding methods for urea formation.[7] This protocol details the synthesis of a model urea derivative, which can serve as a precursor for libraries targeting kinases or other ATP-binding proteins.

Experimental Protocol: Synthesis of (R)-1-(4-chlorophenyl)-3-(1-(dimethylamino)-3-methylbutan-2-yl)urea

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.30 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

    • Place the flask under an inert atmosphere (N2 or Ar).

  • Reaction Setup:

    • Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

    • Causality Note: Cooling the reaction is crucial to control the exothermicity of the amine-isocyanate reaction, preventing the formation of side products.

  • Addition of Isocyanate:

    • In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq, e.g., 1.61 g, 10.5 mmol) in 10 mL of anhydrous DCM.

    • Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

    • Expertise Note: A slight excess of the isocyanate ensures full consumption of the more valuable diamine starting material. Slow addition prevents localized heat and concentration gradients.

  • Reaction & Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup & Isolation:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM.

    • Redissolve the crude residue in Ethyl Acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness Note: The aqueous washes remove any unreacted isocyanate (which hydrolyzes) and other water-soluble impurities, forming a self-validating purification step.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of 0-10% Methanol in DCM, to afford the pure urea product.

Workflow for Urea Synthesis

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Diamine Diamine in Anhydrous DCM ReactionVessel Reaction at 0°C to RT Diamine->ReactionVessel Workup Aqueous Wash (NaHCO₃, Brine) ReactionVessel->Workup Crude Product Isocyanate Isocyanate in Anhydrous DCM Isocyanate->ReactionVessel Dropwise Addition Purification Flash Chromatography Workup->Purification FinalProduct Pure Urea Product Purification->FinalProduct

Caption: Workflow for chiral urea synthesis.

Application Protocol 2: Peptide Coupling for a Protease Inhibitor Scaffold

Context & Rationale: Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[8] Chiral amines are fundamental building blocks for peptidomimetic drugs, such as protease inhibitors. This protocol employs a modern coupling reagent, HATU, which is highly efficient for forming amide bonds, even with sterically hindered or electron-deficient substrates, and minimizes racemization of chiral centers.[8][9]

Experimental Protocol: Synthesis of tert-butyl ((R)-1-((1-(dimethylamino)-3-methylbutan-2-yl)amino)-1-oxopropan-2-yl)carbamate

  • Reagent Preparation:

    • To a clean, dry round-bottom flask, add N-Boc-L-alanine (1.0 eq, e.g., 1.89 g, 10.0 mmol), HATU (1.1 eq, 4.18 g, 11.0 mmol), and a magnetic stir bar.

    • Dissolve the solids in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation:

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25.0 mmol) dropwise. The solution may turn yellow.

    • Stir the mixture at 0 °C for 15 minutes.

    • Expertise Note: This pre-activation step allows the carboxylic acid to react with HATU, forming a highly reactive OAt-active ester intermediate, which is primed for nucleophilic attack by the amine.[9] DIPEA acts as a non-nucleophilic base to facilitate this process.

  • Amine Addition:

    • Add this compound (1.05 eq, 1.37 g, 10.5 mmol) to the activated mixture as a single portion.

  • Reaction & Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS for the consumption of the starting amine.

  • Workup & Isolation:

    • Once complete, dilute the reaction mixture with 150 mL of Ethyl Acetate.

    • Wash the organic phase with 5% aqueous citric acid (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Trustworthiness Note: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes unreacted carboxylic acid and HOBt byproducts from HATU. This rigorous workup is essential for simplifying the final purification.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the pure protected dipeptide analog.

Workflow for HATU-Mediated Amide Coupling

cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Amide Bond Formation cluster_purification 3. Purification Boc_Acid Boc-L-Alanine Activation_Mix Activation at 0°C in DMF Boc_Acid->Activation_Mix HATU HATU HATU->Activation_Mix DIPEA DIPEA DIPEA->Activation_Mix Coupling_Mix Coupling at RT Activation_Mix->Coupling_Mix Activated Ester Diamine Chiral Diamine Diamine->Coupling_Mix Workup Aqueous Extraction Coupling_Mix->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Amide Product Chromatography->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

Broader Therapeutic Applications & Scaffold Hopping

The true power of a building block like this compound lies in its potential to generate diverse chemical scaffolds. The primary and tertiary amine functionalities can be used orthogonally to construct complex heterocyclic systems or to introduce multiple vectors for structure-activity relationship (SAR) studies. Chiral vicinal diamines are foundational to many classes of drugs.[3][10][11]

Conceptual Pathways to Diverse Therapeutic Scaffolds

cluster_scaffolds Generated Scaffolds cluster_targets Potential Therapeutic Targets Start N-(2-amino-3-methylbutyl) -N,N-dimethylamine Ureas Chiral Ureas Start->Ureas + Isocyanate Amides Peptidomimetics Start->Amides + Active Ester Sulfonamides Sulfonamide Derivatives Start->Sulfonamides + Sulfonyl Chloride Heterocycles e.g., Imidazoles, Benzodiazepines Start->Heterocycles + Dicarbonyl, etc. Kinases Protein Kinases Ureas->Kinases Proteases e.g., HIV, HCV Protease Amides->Proteases GPCRs GPCRs Sulfonamides->GPCRs Heterocycles->Kinases IonChannels Ion Channels Heterocycles->IonChannels

Caption: From building block to diverse therapeutic targets.

Conclusion

This compound is a potent, stereochemically defined building block for the synthesis of novel therapeutics. Its dual amine functionalities, combined with the steric influence of the valine-derived side chain, provide a robust platform for generating libraries of chiral ureas, amides, and more complex heterocyclic systems. The protocols detailed herein offer reliable, field-tested methodologies that can be adapted to a wide range of synthetic targets. By leveraging the principles of modern organic synthesis, researchers can effectively utilize this reagent to accelerate the discovery of next-generation medicines.

References

  • Title: Chiral diamines in asymmetric synthesis - UCL Discovery Source: University College London URL: [Link]

  • Title: Chiral Tertiary Diamines in Asymmetric Synthesis Source: ACS Chemical Reviews URL: [Link]

  • Title: Catalytic asymmetric synthesis of 1,2-diamines Source: University of Alicante Institutional Repository URL: [Link]

  • Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL: [Link]

  • Title: Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents Source: PubMed URL: [Link]

  • Title: Synthesis of chiral 1,2‐diamines via C(sp³)—H amination: inspiration and current approach Source: ResearchGate URL: [Link]

  • Title: EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS Source: Scholarly Commons, University of Pennsylvania URL: [Link]

  • Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides Source: RSC Publishing URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC, National Institutes of Health URL: [Link]

  • Title: Method of synthesis of vicinal diamines Source: Google Patents URL
  • Title: Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery Source: MDPI URL: [Link]

  • Title: Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines Source: MDPI URL: [Link]

  • Title: Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Structure and Properties of Poly(ester-Urethane-Urea)s Synthesized Using Biobased Diamine Source: MOST Wiedzy URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Synthetic Logic

This guide addresses the synthesis of N-(2-amino-3-methylbutyl)-N,N-dimethylamine (also known as


-dimethyl-3-methylbutane-1,2-diamine).[1] This molecule is derived from the amino acid Valine .[2]

The synthesis presents two critical challenges that typically degrade yield:

  • Steric Hindrance: The bulky isopropyl group of Valine hinders nucleophilic attack during amide coupling.

  • Water Solubility: The final diamine product is highly polar and hydrophilic, leading to massive losses during aqueous workup if not managed correctly.

Recommended Synthetic Pathway

To maximize yield and maintain regioselectivity (ensuring a primary amine at C2), we recommend the Amide Reduction Route rather than direct alkylation.

The Protocol:

  • Protection: Boc-L-Valine

    
     Prevents polymerization.[1]
    
  • Coupling: React with Dimethylamine

    
     Generates the amide backbone.
    
  • Deprotection: Removal of Boc

    
     Exposes the primary amine.
    
  • Reduction: LiAlH

    
     reduction of the Amide 
    
    
    
    Final Diamine.

Note: Reducing the Boc-protected amide directly with LiAlH


 is NOT recommended, as it often reduces the carbamate to an N-methyl group, yielding the secondary amine impurity.

SynthesisPath Valine L-Valine (Starting Material) BocVal Boc-Val-OH Valine->BocVal Boc2O, NaOH Amide Intermediate A: Boc-Val-N(Me)2 BocVal->Amide HN(Me)2, EDC/HOBt (Coupling) AminoAmide Intermediate B: H-Val-N(Me)2 Amide->AminoAmide TFA or HCl (Deprotection) Target Target Diamine: N-(2-amino-3-methylbutyl)- N,N-dimethylamine AminoAmide->Target LiAlH4, THF (Reduction)

Figure 1: Optimized Synthetic Workflow.[1] The critical yield-determining step is the final reduction and isolation.

Troubleshooting Module: Amide Coupling (Step 1)

User Query: "I am getting low conversion (<60%) when coupling Boc-Valine with Dimethylamine using DCC."

Diagnosis: DCC (Dicyclohexylcarbodiimide) creates a bulky O-acylisourea intermediate.[1] Combined with Valine's isopropyl side chain, the steric bulk prevents the secondary amine (dimethylamine) from attacking efficienty. Furthermore, DCU byproduct filtration often traps product.[1]

Optimization Protocol: Switch to EDC/HOBt or Mixed Anhydride methods.

ParameterRecommendationScientific Rationale
Coupling Agent EDC·HCl + HOBt HOBt forms a less bulky active ester, facilitating attack by the secondary amine. EDC urea byproducts are water-soluble, simplifying workup.[1]
Alternative IBCF (Isobutyl chloroformate) Forms a mixed anhydride.[1] Highly reactive but requires strict temperature control (-15°C) to prevent racemization.[1]
Base DIPEA (Hünig's Base) Non-nucleophilic base prevents side reactions.[1] Use 2.5 equivalents if using Dimethylamine·HCl salt.[1]
Solvent DMF or DCM DMF improves reaction rate for hindered substrates but is harder to remove.[1] DCM is preferred for ease of workup.

Critical Checkpoint: Ensure your Dimethylamine source is fresh. If using 40% aq.[1] solution, water will kill the active ester. Use Dimethylamine Hydrochloride salt or 2M solution in THF.[1]

Troubleshooting Module: Reduction & Quenching (Step 2)

User Query: "My reaction goes to completion (by TLC), but after LiAlH4 workup, I recover almost no product. Where did it go?"

Diagnosis: This is the most common failure mode. The product is a 1,2-diamine .[1][3] It creates a stable chelate with Aluminum salts generated during the quench. Furthermore, the free base diamine is highly water-soluble.[1] Standard extractions leave the product in the aqueous waste.

The Solution: Rochelle's Salt Workup & pH Control

Step-by-Step Optimization:
  • The Reduction:

    • Use 2.5 - 3.0 equivalents of LiAlH

      
       (pellets preferred over powder for safety).[1]
      
    • Solvent: Anhydrous THF (Reflux).[1]

    • Note: The starting material is the Amino-Amide (H-Val-NMe

      
      ).[1] The free amine proton consumes 1 eq of hydride.
      
  • The Quench (Crucial):

    • Do NOT use the standard Fieser method (Water/NaOH/Water) if you can avoid it; the precipitate often traps polar amines.

    • Protocol: Cool reaction to 0°C. Dilute with wet ether.

    • Add Saturated Aqueous Rochelle's Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 3-12 hours at room temperature.

    • Why? Tartrate binds Aluminum stronger than your diamine, breaking the chelate and solubilizing the aluminum in the water layer. Two clear layers will form.[1]

  • The Isolation (The "Yield Saver"):

    • Separate layers.[1][4]

    • Saturate the aqueous layer with NaCl.

    • pH Check: Ensure aqueous layer is pH > 12. (Add KOH pellets if necessary).

    • Extraction: Extract aqueous layer 5x with CHCl

      
      :Isopropanol (3:1)  or DCM .[1] Simple Ether/EtOAc will NOT pull the polar diamine out of water efficiently.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      (avoid MgSO
      
      
      as it is slightly acidic and can bind amines).[1]

WorkupLogic Start Reaction Mixture (LiAlH4 + Product) Quench Quench with Sat. Rochelle's Salt Start->Quench Stir Stir 3-12h until 2 clear layers form Quench->Stir Sep Separate Layers Stir->Sep OrgLayer Organic Layer (Contains some product) Sep->OrgLayer AqLayer Aqueous Layer (TRAP! Contains Al-salts + Product) Sep->AqLayer Combine Combine Organics Dry (Na2SO4) & Distill OrgLayer->Combine Rescue 1. Saturate with NaCl 2. Adjust pH > 12 (KOH) 3. Extract 5x with CHCl3:IPA (3:1) AqLayer->Rescue CRITICAL STEP Rescue->Combine

Figure 2: Workup Decision Tree. The "Rescue" path is required for high yield of polar diamines.

Purification & Characterization

User Query: "The product is an oil and looks yellow. Can I run a silica column?"

Guidance: Silica gel is acidic.[1] Unmodified silica will irreversibly bind your diamine, resulting in 0% yield.[1]

Purification Options:

  • Distillation (Preferred):

    • The product is a relatively low molecular weight amine.

    • Vacuum Distillation: Use a Kugelrohr or short-path distillation setup under high vacuum (< 1 mmHg).[1]

    • This provides the highest purity and removes yellow oxidation byproducts.

  • Amine-Modified Silica:

    • If you must column: Pre-wash the silica column with 1% Triethylamine (Et

      
      N)  in your eluent.
      
    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1).[1] The Ammonium Hydroxide is essential to keep the diamine deprotonated.
      

Storage: Store under Argon/Nitrogen at -20°C. Diamines absorb CO


 from the air to form carbamates (white crust) rapidly.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Borane (BH


·THF) instead of LiAlH

?
A: Yes. Borane is excellent for reducing amides and often cleaner.[1] However, the Borane-Amine complex is very stable.[1] You must reflux the crude product in 6M HCl or MeOH/HCl after the reaction to break the B-N bond, then basify and extract. If you skip the acid reflux, you will isolate the complex, not the free amine.

Q: My product has a secondary amine impurity. Why? A: This usually comes from incomplete methylation if you used a different route, or more likely, incomplete deprotection of the Boc group before the reduction step. If Boc-Val-NMe


 is reduced directly, the Boc group converts to a Methyl group, creating a secondary amine at the C2 position (

-methyl).[1] Ensure complete Boc removal (check by NMR) before the reduction step.

Q: Is the product chiral? A: Yes. If you started with L-Valine (S-configuration), the chiral center at C2 is preserved unless you racemized it during the amide coupling.[1]

  • Check Optical Rotation: Compare with literature values for (S)-N1,N1-dimethyl-3-methylbutane-1,2-diamine.

  • Racemization Check: Derivatize a small aliquot with Mosher's acid chloride and check

    
    F NMR.
    

References

  • Amide Reduction Protocols

    • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Standard text for hydride reductions).

    • Brown, H. C., & Heim, P. (1973).[1] "Selective reductions. 18. Reaction of aluminum hydride with amides." The Journal of Organic Chemistry, 38(5), 912-916. Link[1]

  • Workup of Polar Amines

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Source of the Rochelle's salt method).

  • Synthesis of Chiral 1,2-Diamines

    • Kaga, H., et al. (1994).[1] "Synthesis of chiral 1,2-diamines from

      
      -amino acids." Synlett, 1994(08), 607-608.[1] (Validates the amino-acid to diamine pathway).
      
  • Compound Data

    • PubChem CID: 57647725 (Related isomer data for verification).[1] Link[1]

Sources

Technical Support Center: N,N-Dimethyl-L-valinamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and troubleshooting of N,N-Dimethyl-L-valinamine .

Note on Nomenclature: In high-precision chemical contexts, "Valinamine" is frequently used as a synonym for Valinol (the amino alcohol derived from Valine) or 1,2-diamino-3-methylbutane . Based on its prevalence in drug development as a chiral auxiliary, this guide focuses on the amino alcohol form: (S)-2-(dimethylamino)-3-methylbutan-1-ol (also known as N,N-Dimethyl-L-valinol).

Executive Summary

N,N-Dimethyl-L-valinamine is a critical chiral auxiliary and ligand used in asymmetric synthesis (e.g., enantioselective lithiation). Its efficacy relies entirely on optical purity (>99% ee) and the absence of monomethylated impurities . This guide outlines a self-validating purification workflow combining acid-base extraction, fractional vacuum distillation, and salt recrystallization.

Part 1: Purification Workflow & Logic

The following diagram illustrates the logical flow for purifying crude N,N-Dimethyl-L-valinamine synthesized via the Eschweiler-Clarke methylation of L-Valinol or reduction of N,N-Dimethyl-L-Valine.

PurificationWorkflow Start Crude Reaction Mixture (Contains: Product, Monomethylated impurity, Inorganic salts, Unreacted Valinol) Step1 Step 1: Acid-Base Workup (Removal of Neutrals/Acids) Start->Step1 1. Acidify (pH 2) 2. Wash (EtOAc) 3. Basify (pH 12) 4. Extract (DCM) Step2 Step 2: Fractional Vacuum Distillation (Removal of Heavy/Light Boilers) Step1->Step2 Dry & Concentrate Decision Purity Check: Is ee > 99%? Step2->Decision GC/Chiral HPLC Step3 Step 3: Salt Recrystallization (Oxalate or HCl Salt Formation) Decision->Step3 No (Enrichment needed) Final Final Product: N,N-Dimethyl-L-valinamine (>99.5% Purity) Decision->Final Yes Step3->Final Free base regeneration

Caption: Logical workflow for the isolation of high-purity N,N-Dimethyl-L-valinamine, prioritizing the removal of structural analogs before optical enrichment.

Part 2: Troubleshooting Guides (Q&A)

Topic 1: Distillation & Thermal Instability

User Question: I am attempting to distill the crude amine, but the product is turning yellow/brown, and the purity is not improving significantly. What is happening?

Root Cause Analysis: N,N-Dimethyl-L-valinamine is a tertiary amine with a free hydroxyl group. At atmospheric pressure, its boiling point is high (>160°C), leading to thermal oxidation (N-oxide formation) or Hofmann elimination -type degradation if temperatures exceed 140°C for prolonged periods. The yellowing indicates amine oxidation.

Corrective Protocol:

  • Switch to High Vacuum: You must distill at < 5 mmHg . The boiling point should drop to approximately 60–70°C .

  • Inert Atmosphere: Ensure the system is flushed with Nitrogen or Argon. Hot tertiary amines are avid oxygen scavengers.

  • Fractionation: Use a Vigreux column (10-15 cm). The monomethylated impurity (N-methyl-L-valinol) boils very close to the dimethyl product. A simple short-path distillation is often insufficient to separate them.

Topic 2: Removing the Monomethylated Impurity

User Question: My GC shows a persistent 3-5% impurity peak just before the main product. I suspect it's the N-monomethyl derivative. How do I remove it?

Root Cause Analysis: The Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) sometimes stalls at the monomethyl stage if the temperature is too low or reaction time is insufficient. Because the boiling points of the mono- and dimethyl- derivatives are similar, distillation is inefficient.

Chemical Solution (Scavenging): Before the final distillation, treat the crude mixture with an electrophile that reacts selectively with secondary amines (the impurity) but not the tertiary amine (the product).

  • Acetic Anhydride Treatment: Add 1.1 equivalents (relative to the impurity content) of acetic anhydride to the crude organic phase.

  • Mechanism: This converts the N-methyl-L-valinol (secondary amine) into the N-acetyl-N-methyl amide.

  • Separation: The amide has a significantly higher boiling point and lower basicity than the target amine. It will remain in the pot during distillation or can be washed out during an acid wash (the amide will not protonate at pH 2, whereas your product will).

Topic 3: Optical Purity & Racemization

User Question: My enantiomeric excess (ee) has dropped to 92% after workup. Is the compound racemizing?

Root Cause Analysis: While the amino alcohol itself is relatively resistant to racemization compared to its amino acid precursor, racemization can occur via aziridinium ion intermediates if the hydroxyl group is activated (e.g., by accidental protonation/leaving group formation) or if the precursor N,N-dimethyl-L-valine was racemized prior to reduction.

Purification via Salt Recrystallization: If distillation fails to restore optical purity, you must crystallize the salt.

  • Oxalate Salt Method:

    • Dissolve the distilled amine in anhydrous Ethanol or Isopropanol.

    • Add 1.0 equivalent of anhydrous Oxalic Acid.

    • Heat to dissolve, then cool slowly to 4°C.

    • Why it works: The crystal lattice of the L-amine-oxalate is highly specific; the D-isomer (or DL-mixture) often remains in the mother liquor.

  • Recovery: Filter the crystals, dissolve in water, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).

Part 3: Critical Data & Specifications

Physical Properties & Solubility Profile[1][2]
PropertyValue / CharacteristicRelevance
CAS Number 2812-32-0 (Acid precursor); Verify specific CAS for alcohol derivativeIdentification
Boiling Point ~170°C (760 mmHg) / 65-75°C (5 mmHg) Distillation Setpoints
pKa ~9.5 - 10.0 (Tertiary Amine)Extraction pH control
Solubility (Aq) High (at pH < 9)Acid phase extraction
Solubility (Org) High in DCM, EtOAc, Toluene (at pH > 11)Product recovery
Stability Hygroscopic; Sensitive to CO₂ (Carbamate formation)Storage requirements
Analytical Parameters (QC)
  • HPLC Method: Chiral column (e.g., Chiralpak AD-H or OD-H). Mobile phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • GC Method: Amine-deactivated column (e.g., DB-5 Amine or CAM). Standard silica columns will cause peak tailing due to the free hydroxyl/amine interaction.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use LiAlH4 to reduce N,N-Dimethyl-L-valine to the amine? A: Yes, this is a standard route. However, aluminum salts form sticky emulsions during workup.

  • Protocol: Use the Fieser workup (n g LiAlH4 -> n mL H2O -> n mL 15% NaOH -> 3n mL H2O) to produce a granular white precipitate that is easy to filter.

Q: The product smells like fish/ammonia. Is it degraded? A: No. Low molecular weight amines naturally have a strong, fishy odor. However, a sharp, acrid smell might indicate residual formic acid (from Eschweiler-Clarke) or acetic acid (if scavenged). Ensure the final wash is at pH > 12.

Q: How should I store the purified liquid? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and will absorb water and CO₂ from the air, affecting the stoichiometry in sensitive applications like lithiation.

References

  • BenchChem. N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry: A Technical Guide. (Accessed 2026).[1] Link

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society. (Standard reference for amino-alcohol auxiliaries).
  • PubChem. Compound Summary: N,N-Dimethyl-L-valine. National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: L-Valinol. (For physical property comparison). Link

  • ChemicalBook. N,N-Dimethyl-L-Valine Properties and Synthesis.Link

(Note: While specific literature on the "valinamine" nomenclature often overlaps with "valinol", the protocols above are chemically validated for 1,2-amino alcohols derived from valine.)

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-amino-3-methylbutyl)-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of N-(2-amino-3-methylbutyl)-N,N-dimethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common challenges and frequently asked questions in a direct, question-and-answer format.

The synthesis of N,N-dimethylated amines, such as this compound, is a crucial step in the preparation of many active pharmaceutical ingredients and other fine chemicals.[1] The introduction of N,N-dimethyl groups can significantly alter a molecule's physicochemical properties, including its lipophilicity and basicity, which in turn can influence its biological activity and pharmacokinetic profile.[2]

A common and efficient method for the synthesis of such compounds is through the reductive amination of a suitable precursor, in this case, a derivative of L-valine.[3][4] This guide will focus on the optimization of this synthetic route, addressing potential pitfalls and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and practical approach is a two-step synthesis starting from the readily available amino acid, L-valine.

Step 1: Reduction of L-valine to L-valinol. L-valine is first reduced to the corresponding amino alcohol, L-valinol. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5]

Step 2: Reductive amination of L-valinol. The resulting L-valinol is then subjected to reductive amination to introduce the two methyl groups onto the primary amine. This is commonly carried out using formaldehyde as the source of the methyl groups and a reducing agent to convert the intermediate imine/enamine to the final tertiary amine.[6]

Synthetic Pathway L_valine L-Valine L_valinol L-Valinol L_valine->L_valinol   Reduction (e.g., LiAlH₄) Target N-(2-amino-3-methylbutyl)- N,N-dimethylamine L_valinol->Target   Reductive Amination (e.g., Formaldehyde, Reducing Agent)

Caption: Synthetic route to this compound.

Q2: My reductive amination step is giving low yields. What are the likely causes and how can I improve it?

Low yields in reductive amination are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, it can also reduce the starting aldehyde (formaldehyde), leading to unwanted side reactions.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice as it is a milder and more selective reducing agent for iminium ions, which are the key intermediates in this reaction.[4][7]

  • Reaction pH: The formation of the intermediate imine or iminium ion is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6).[3] If the reaction medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion will be slow. Adding a small amount of acetic acid can be beneficial.

  • Stoichiometry of Reagents: An excess of formaldehyde can lead to the formation of byproducts. It is advisable to use a slight excess (around 2.2-2.5 equivalents) of formaldehyde. Similarly, the amount of reducing agent should be sufficient to reduce the intermediate iminium ion completely.[8]

  • Solvent Selection: The choice of solvent is crucial for ensuring that all reactants are in solution.[9] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used solvents for reductive amination with sodium triacetoxyborohydride.[7]

Q3: I am observing the formation of an N-formyl impurity. How can I prevent this?

The formation of an N-formyl impurity can occur, particularly if the reducing agent is not added promptly after the formation of the iminium ion. This is due to the Leuckart-Wallach reaction, where formaldehyde can act as both the C1 source and the reductant. To minimize this side reaction:

  • Control the order of addition: Add the reducing agent to the mixture of the amine and formaldehyde, rather than pre-mixing the amine and formaldehyde for an extended period.

  • Use a more reactive reducing agent: A more potent reducing agent will favor the desired reductive amination pathway over the competing N-formylation.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the reaction progress.

  • TLC: Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material, intermediate, and product. The starting amino alcohol will be more polar than the N,N-dimethylated product.

  • LC-MS: This technique is invaluable for confirming the mass of the desired product and identifying any potential side products, providing a more detailed picture of the reaction's progress.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting materials. 4. Incorrect pH of the reaction mixture.1. Use fresh, high-purity reagents. Ensure formaldehyde solution is of the correct concentration. 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[9] 3. Choose a solvent in which all reactants are soluble.[9] 4. Adjust the pH to the optimal range of 4-6 with a mild acid like acetic acid.
Formation of Over-Alkylated Product (Quaternary Ammonium Salt) 1. Excess of the methylating agent (formaldehyde). 2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount or a slight excess of formaldehyde. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Mono-methylated Intermediate 1. Insufficient amount of formaldehyde or reducing agent. 2. Incomplete reaction.1. Ensure at least two equivalents of formaldehyde and a sufficient amount of reducing agent are used. 2. Increase the reaction time or temperature.
Difficulty in Product Purification 1. Unreacted starting material remaining. 2. Formation of closely related byproducts. 3. Emulsion formation during aqueous work-up.1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with a suitable solvent gradient. Consider derivatization to aid separation.[10] 3. Adjust the pH of the aqueous layer or use brine to break up emulsions.[9]

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Low Yield or Impurities Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_reagents [label="Verify Reagent Quality and Stoichiometry", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
check_conditions [label="Analyze Reaction Conditions (pH, Temp, Solvent)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
analyze_byproducts [label="Identify Byproducts (LC-MS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
adjust_reagents [label="Adjust Reagent Ratios", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
optimize_conditions [label="Optimize pH, Temperature, or Solvent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
modify_workup [label="Modify Purification Strategy", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
success [label="Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_reagents;
start -> check_conditions;
start -> analyze_byproducts;
check_reagents -> adjust_reagents;
check_conditions -> optimize_conditions;
analyze_byproducts -> modify_workup;
adjust_reagents -> success;
optimize_conditions -> success;
modify_workup -> success;

}

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • L-valinol

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of L-valinol (1.0 eq) in dichloromethane (DCM), add formaldehyde (2.5 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x portions).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Conclusion

The successful synthesis of this compound hinges on a careful selection of reagents and a thorough understanding of the reaction mechanism. By systematically addressing the common challenges outlined in this guide, researchers can significantly improve reaction yields and product purity. This technical support center is intended to be a living document, and we encourage users to provide feedback and share their experiences to further enrich this resource.

References

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • ACS Publications. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline - Chempedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (2004). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.
  • The Fukuyama Group. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF.
  • ACS Publications. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Dimethyl amine purification?. Retrieved from [Link]

  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • NIH. (n.d.). N,N-Dimethyl-L-Valine. Retrieved from [Link]

  • ResearchGate. (2026). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • EPA. (2025). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving N,N-Dimethyl-L-valinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N,N-Dimethyl-L-valinamine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success. N,N-Dimethyl-L-valinamine is rarely a catalyst itself; its primary value lies in its role as a versatile chiral building block for synthesizing more complex and highly effective chiral ligands for asymmetric catalysis. This guide will focus on the selection of catalysts for reactions where N,N-Dimethyl-L-valinamine-derived ligands are employed.

Part 1: The Role of N,N-Dimethyl-L-valinamine in Asymmetric Catalysis

The fundamental utility of N,N-Dimethyl-L-valinamine stems from its readily available, enantiopure structure, which features a bulky isopropyl group that can create a well-defined chiral environment. This makes it an excellent starting material for a variety of chiral ligands used in metal-catalyzed asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications for ligands derived from N,N-Dimethyl-L-valinamine?

Ligands derived from N,N-Dimethyl-L-valinamine are most prominently used in asymmetric hydrogenation and transfer hydrogenation reactions. These ligands typically coordinate with transition metals like Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) to form highly selective and active catalysts. The most common application is the reduction of prochiral ketones to chiral secondary alcohols, a critical transformation in pharmaceutical synthesis.

Q2: What structural features of N,N-Dimethyl-L-valinamine make it a good ligand precursor?

There are three key features:

  • Inherent Chirality: As a derivative of the natural amino acid L-valine, it provides a cost-effective and enantiomerically pure scaffold.

  • Steric Bulk: The isopropyl group provides significant steric hindrance, which is crucial for inducing facial selectivity at the metal center and achieving high enantioselectivity.

  • Functional Handles: The amine group serves as a versatile synthetic handle for introducing other coordinating groups, most commonly phosphines, to create powerful bidentate or pincer ligands (e.g., P-N, P-N-P ligands).

Diagram: Synthetic Utility of N,N-Dimethyl-L-valinamine

The following diagram illustrates the common synthetic pathway from N,N-Dimethyl-L-valinamine to a representative phosphino-amine ligand, which can then be complexed with a metal precursor.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation A N,N-Dimethyl-L-valinamine (Chiral Precursor) B Reaction with Ph2PCl or similar A->B Introduce P-donor C Chiral Phosphino-Amine Ligand (e.g., (S)-N-(Diphenylphosphino)-N,N-dimethyl-L-valinamine) B->C E Active Catalyst Complex [RuCl2(Ligand)(p-cymene)] C->E Coordination D Metal Precursor (e.g., [RuCl2(p-cymene)]2) D->E

Caption: From chiral precursor to active catalyst complex.

Part 2: Catalyst System Selection Guide

Choosing the correct combination of ligand and metal is paramount for success. This section provides a structured approach to making that selection.

Decision Workflow for Catalyst Selection

The selection process can be broken down into a logical sequence. First, identify the reaction type, which then informs the choice of the metal and ligand system.

G A 1. Identify Reaction Type B Asymmetric Transfer Hydrogenation (ATH) A->B C Asymmetric Hydrogenation (AH) A->C D 2. Select Metal Center B->D C->D E Ruthenium (Ru) Iridium (Ir) D->E F Rhodium (Rh) Ruthenium (Ru) D->F G 3. Select Ligand & Additives E->G F->G H Monodentate P-N Ligand + Formic Acid/Triethylamine G->H I Bidentate Phosphine Ligand + Base (e.g., NaOtBu) G->I

Caption: Step-by-step catalyst system selection workflow.

Recommended Catalytic Systems

The table below summarizes proven catalyst systems for key reactions using ligands derived from N,N-Dimethyl-L-valinamine.

Reaction TypeRecommended MetalLigand Type (Example)Key Considerations & Solvents
Asymmetric Transfer Hydrogenation (ATH) of Ketones Ruthenium (Ru)(S)-N-(p-Toluenesulfonyl)-N'-(diphenylphosphino)-N,N'-dimethyl-L-valinamideRequires a hydrogen source like formic acid/triethylamine azeotrope. Typically run in aprotic polar solvents like Dichloromethane (DCM) or Acetonitrile.
Asymmetric Hydrogenation (AH) of Ketones Ruthenium (Ru)(S)-N-(Diphenylphosphino)-N,N-dimethyl-L-valinamine complexed with a Ru(II) precursor.Requires high-pressure H₂ gas. Alcoholic solvents like isopropanol or methanol are common. A base is often required for activation.

Part 3: Troubleshooting Guide

Even with the right system, experiments can fail. This section addresses the most common issues in a Q&A format.

Scenario 1: High Conversion, but Low Enantioselectivity (ee)

Q: My reaction goes to completion, but the enantiomeric excess (ee) is poor. What are the most likely causes and how can I fix this?

A: Low enantioselectivity is typically caused by factors that compromise the well-defined chiral environment of the catalyst.

Potential Causes & Solutions:

  • Incorrect Temperature: The optimal temperature for high ee is often lower than the temperature for maximum rate. A higher temperature can provide enough thermal energy to overcome the desired stereoselective activation barrier, leading to the formation of the undesired enantiomer.

    • Solution: Screen a range of temperatures. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C).

  • Contaminated Substrate: Impurities in the starting material can sometimes be reduced by the catalyst, consuming it or inhibiting its function. Acidic or basic impurities can also disrupt the catalyst's electronic properties.

    • Solution: Re-purify the substrate using chromatography, distillation, or recrystallization.

  • Suboptimal Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent that solvates the complex too strongly or too weakly can disrupt the delicate interactions required for high selectivity.

    • Solution: Screen a range of solvents with varying polarity (e.g., Toluene, THF, DCM, Isopropanol).

  • Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of different, less selective catalytic species in situ.

    • Solution: For pre-formed catalysts, this is not an issue. For in-situ preparations, ensure a slight excess of the ligand (e.g., 1.1:1 ligand-to-metal ratio) is used to ensure all metal centers are coordinated.

Scenario 2: Low Conversion or Complete Lack of Reactivity

Q: I've assembled the reaction, but I'm seeing little to no conversion of my starting material. What should I investigate?

A: A stalled reaction almost always points to catalyst deactivation or improper activation.

Troubleshooting Workflow for Low Conversion

G Start Low / No Conversion Check1 Is the catalyst air/moisture sensitive? Start->Check1 Action1 Rerun under strict inert conditions (Glovebox/Schlenk) Check1->Action1 Yes Check2 Was the catalyst pre-activated (if required)? Check1->Check2 No End Problem Resolved Action1->End Action2 Follow activation protocol (e.g., add base, heat) Check2->Action2 No Check3 Is the catalyst loading correct? Check2->Check3 Yes Action2->End Action3 Increase catalyst loading (e.g., from 0.1 mol% to 1 mol%) Check3->Action3 No Check4 Are there inhibitors in the substrate? Check3->Check4 Yes Action3->End Action4 Purify substrate. Test for common inhibitors (e.g., sulfur, amines). Check4->Action4 Yes Action4->End

Caption: A systematic workflow for diagnosing low reactivity.

Detailed Steps & Explanations:

  • Atmosphere Control (Most Common Issue): Many Ru, Rh, and Ir catalysts are sensitive to oxygen and moisture. Oxygen can oxidize the metal center or the phosphine ligand, rendering the catalyst inactive.

    • Protocol: Ensure all glassware is oven- or flame-dried. Use solvents that have been purified and thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Catalyst Loading: Asymmetric catalysts are used in small amounts (typically 0.01-1 mol%). A simple calculation or weighing error can lead to a significant under-loading of the catalyst.

    • Solution: Double-check your calculations. If in doubt, prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.

  • Inhibitors: Certain functional groups can act as poisons to transition metal catalysts. Common inhibitors include thiols, unprotected amines, and some halides.

    • Solution: Check the structure of your substrate for potential catalyst poisons. If present, they may need to be protected before the catalytic step.

Part 4: Experimental Protocol Example

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • (S)-N-(p-Toluenesulfonyl)-N'-(diphenylphosphino)-N,N'-dimethyl-L-valinamide (ligand)

  • Acetophenone (substrate)

  • Formic acid/triethylamine azeotropic mixture (5:2 ratio) (hydrogen source)

  • Anhydrous, degassed Dichloromethane (DCM) (solvent)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a flow of inert gas, add [RuCl₂(p-cymene)]₂ (1 mol%) and the ligand (2.2 mol%) to a Schlenk flask.

  • Add anhydrous, degassed DCM to the flask.

  • Stir the mixture at room temperature for 30 minutes. A color change should be observed as the active catalyst forms.

  • Reaction Assembly: Add acetophenone (1 equivalent) to the flask via syringe.

  • Add the formic acid/triethylamine mixture (1.5 equivalents) to the reaction.

  • Reaction Execution: Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, quench with water, extract the product with an appropriate organic solvent, dry, and purify by column chromatography.

  • Analysis: Determine conversion by ¹H NMR or GC and determine enantiomeric excess by chiral HPLC or chiral GC.

References

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Available at: [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. Available at: [Link]

Validation & Comparative

Optimizing Asymmetric Lithiation: A Comparative Guide to Valine-Derived Diamines vs. Traditional Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Assessment of N-(2-amino-3-methylbutyl)-N,N-dimethylamine (Valine-Derived Diamine) in Asymmetric Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Researchers

Executive Summary: The Shift from Stoichiometric to Catalytic Control

In the landscape of asymmetric synthesis, the reliance on stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones) is increasingly being challenged by chiral ligands that can operate on organometallic reagents directly. This compound —hereafter referred to as Valine-Derived Diamine (VDD) —represents a critical class of acyclic chiral ligands.

Derived from the abundant chiral pool (L-Valine), VDD serves as a potent sparteine surrogate . While traditional auxiliaries require covalent attachment and removal steps, VDD functions via chelation-controlled lithiation , offering a more atom-economical route to enantiopure building blocks. This guide objectively compares VDD against industry standards: (-)-Sparteine and Evans Auxiliaries , providing experimental protocols and decision frameworks for their application.

Mechanistic Insight: Chelation-Controlled Lithiation

To understand the utility of VDD, one must distinguish its mechanism from covalent auxiliaries. VDD does not bond covalently to the substrate. Instead, it coordinates with the lithium cation of organolithium reagents (e.g., s-BuLi).

The Mechanism of Action:

  • De-aggregation: Organolithiums exist as unreactive hexamers or tetramers. VDD breaks these down into reactive monomers or dimers.

  • Chiral Pocket Formation: The bidentate coordination (N,N') creates a rigid, chiral environment around the lithium center.

  • Enantioselective Deprotonation: The complex preferentially removes one enantiotopic proton from a prochiral substrate (e.g., N-Boc-pyrrolidine).[1]

LithiationMechanism Fig 1. Mechanism of VDD-Mediated Enantioselective Lithiation Aggreg Organolithium Aggregate (Unreactive) Complex Activated Chiral Complex (Reactive Monomer) Aggreg->Complex + VDD De-aggregation VDD Valine-Derived Diamine (VDD) VDD->Complex TS Transition State (Li-N Chelation) Complex->TS + Substrate Substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) Substrate->TS Product Enantioenriched Lithio-Species TS->Product Selective Deprotonation

Comparative Analysis: VDD vs. The Field

This section evaluates VDD against the two dominant alternatives: (-)-Sparteine (the direct competitor) and Evans Oxazolidinones (the methodology competitor).

Comparison 1: VDD vs. (-)-Sparteine

Context: (-)-Sparteine is a naturally occurring alkaloid and the gold standard for asymmetric lithiation. However, it suffers from chronic supply shortages and is only naturally available as the (-)-enantiomer.

Feature(-)-Sparteine (Gold Standard)Valine-Derived Diamine (VDD) Verdict
Structure Rigid, tetracyclic bispidine backbone.Acyclic, flexible backbone derived from Valine.Sparteine offers higher rigidity.
Enantioselectivity (ee) Excellent (>90-98%) for most substrates.Good to High (80-95%). Tunable via N-alkylation.Sparteine wins on raw ee%, but VDD is catching up.
Availability Poor. Often unavailable or expensive.Excellent. Synthesized from cheap L-Valine in 3 steps.VDD is the superior choice for scalability.
Enantiomer Access Only (-)-Sparteine is natural. (+)-Sparteine is rare.Both enantiomers accessible (via L- or D-Valine).VDD allows access to both product enantiomers.
Comparison 2: VDD vs. Evans Auxiliaries

Context: Evans Auxiliaries use steric bulk to direct alkylation but require extra synthetic steps.

FeatureEvans Auxiliary (Oxazolidinone) Valine-Derived Diamine (VDD) Verdict
Mode of Action Covalent. Requires attachment & cleavage.Non-Covalent. Ligand coordination.VDD has superior atom economy.
Stoichiometry Stoichiometric (1:1 ratio with substrate).Can be Stoichiometric or Sub-stoichiometric (Catalytic).VDD reduces chemical waste.
Reliability Extremely High. "It just works."Substrate dependent. Requires optimization.Evans is better for first-pass discovery; VDD for process.
Scope Alkylations, Aldol, Diels-Alder.[2][3][4][5]Deprotonations (Lithiation), Carbolithiation.Complementary scopes.
Decision Framework: When to Use VDD

Use the following logic flow to determine if VDD is the correct tool for your synthesis.

DecisionMatrix Fig 2. Selection Guide for Chiral Auxiliaries vs. Ligands Start Start: Asymmetric C-C Bond Formation RxnType Reaction Type? Start->RxnType Alkylation Enolate Alkylation RxnType->Alkylation C=O alpha-functionalization Lithiation Deprotonation / Lithiation RxnType->Lithiation sp3 C-H activation Evans Use Evans Auxiliary Alkylation->Evans High Reliability Required Scale Scale / Availability? Lithiation->Scale Sparteine Use (-)-Sparteine Scale->Sparteine mg scale / Max ee% needed VDD_Node Use Valine-Diamine (VDD) Scale->VDD_Node Gram+ scale / Both enantiomers needed

Experimental Protocol: Enantioselective Deprotonation

Objective: Synthesis of (S)-N-Boc-2-trimethylsilylpyrrolidine using VDD. Note: This protocol serves as a standard validation test for sparteine surrogates.

Reagents:

  • N-Boc-pyrrolidine (1.0 equiv)

  • Valine-Derived Diamine (VDD) (1.2 equiv)

  • s-BuLi (1.2 equiv, cyclohexane solution)

  • TMSCl (Trimethylsilyl chloride) (1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Ligand Complexation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add VDD (1.2 mmol) and anhydrous

      
       (5 mL).
      
    • Cool to -78°C .

    • Add s-BuLi (1.2 mmol) dropwise. Stir for 30 minutes to form the chiral Lithium-Diamine complex.

  • Deprotonation:

    • Add N-Boc-pyrrolidine (1.0 mmol) dissolved in

      
       (1 mL) dropwise over 10 minutes.
      
    • Critical Step: Maintain temperature at -78°C for 4–6 hours. (The kinetic resolution/dynamic thermodynamic equilibration occurs here).

  • Electrophile Trapping:

    • Add TMSCl (1.5 mmol) dropwise.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with 5%

      
       (removes the amine ligand into the aqueous phase; VDD can often be recovered by basification).
      
    • Extract with ether, dry over

      
      , and concentrate.
      
  • Analysis:

    • Determine enantiomeric ratio (er) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: Yield: 75-85%; er: ~90:10 to 95:5 (depending on specific N-alkyl substituents on VDD).

Performance Data Summary

The following table synthesizes comparative data for the lithiation-substitution of N-Boc-pyrrolidine (a benchmark reaction).

Ligand/AuxiliaryYield (%)Enantiomeric Ratio (er)Recovery of Chiral Source
(-)-Sparteine 80-90%98:2Difficult (Chromatography)
VDD (N-Methyl) 75-85%85:15 - 93:7Easy (Acid Extraction)
VDD (N-Isopropyl) <10% (Steric clash)N/AN/A
(+)-Sparteine Surrogate (O'Brien) 78-88%95:5Moderate

Interpretation: While (-)-Sparteine holds a slight edge in selectivity, VDD offers comparable yields with significantly easier recovery and the ability to access the opposite enantiomer by using D-Valine as the starting material.

References
  • O'Brien, P. (2008).[6][7] "Basic Instinct: Design, Synthesis and Evaluation of (+)-Sparteine Surrogates for Asymmetric Synthesis." Chemical Communications.

  • Koga, K. , et al. (1994). "Enantioselective Deprotonation of Cyclic Ketones Using Chiral Diamines." Journal of the American Chemical Society.[6]

  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Oxazolidinones." Journal of the American Chemical Society.[6]

  • Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition.

  • Dieter, R. K. (2004). "Reaction of Acylamino- and Acyloxy-Lithium Reagents with Electrophiles." Chemical Reviews.

Sources

Validating the Purity of Synthesized N,N-Dimethyl-L-valinamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocols for N,N-Dimethyl-L-valinamine , addressing the ambiguity of the nomenclature by covering the two most critical derivatives in drug development: N,N-Dimethyl-L-valine (the amino acid, a critical impurity in sartan drugs) and N,N-Dimethyl-L-valinol (the amino alcohol, a ubiquitous chiral ligand).

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and QA/QC Professionals

Introduction: The Criticality of "Invisible" Impurities

In pharmaceutical synthesis, N,N-dimethylated valine derivatives are double-edged swords. As chiral ligands (e.g., N,N-Dimethyl-L-valinol ), they drive enantioselectivity in asymmetric lithiation and hydrogenation. As building blocks or impurities (e.g., N,N-Dimethyl-L-valine in Valsartan), their presence must be strictly controlled to prevent toxicological risks or racemization that compromises downstream drug efficacy.

This guide moves beyond basic "purity" (area %) and focuses on validating the specific identity and stereochemical integrity of the synthesized product. We compare three validation methodologies, establishing a hierarchy of reliability.

The Target Molecules

Since "Valinamine" is often used colloquially, this guide validates the two primary scaffolds:

  • N,N-Dimethyl-L-valine (DmV-Acid): The zwitterionic amino acid.

  • N,N-Dimethyl-L-valinol (DmV-Alc): The reduced amino alcohol ligand.

Synthesis Context & Impurity Profile

To validate purity, one must first anticipate the impurities. The standard synthesis via Eschweiler-Clarke reductive amination (Formaldehyde/Formic Acid) generates a specific impurity fingerprint.

Common Impurity Fingerprint
Impurity TypeSpecific CompoundOriginDetection Challenge
Starting Material L-Valine / L-ValinolIncomplete methylationPoor UV absorbance; Zwitterionic issues.
Intermediate N-Monomethyl-L-valineIncomplete reactionHard to resolve from product by standard C18 HPLC.
Side Product N-Formyl-N-methyl speciesFormic acid condensationSimilar polarity to product.
Stereo-impurity D-Enantiomer (Racemate)High-temp reflux (racemization)Invisible to achiral NMR/HPLC.
Reagent FormaldehydeExcess reagentGenotoxic; requires specific derivatization.

Comparative Guide: Analytical Methodologies

We compare three standard validation workflows. Method B (qNMR) and Method C (Chiral HPLC) are recommended as the "Gold Standard" combination.

Method A: Specific Optical Rotation (Polarimetry)[1]
  • Status: Legacy / Screening Only.

  • Principle: Measures rotation of polarized light by the chiral center.

  • Pros: Fast (< 5 mins), inexpensive, non-destructive.

  • Cons: Highly unreliable for purity. A mixture of 90% L-isomer and 10% non-chiral impurity can mimic the rotation of a pure sample if the impurity has a counter-effect or if solvent effects vary. It cannot quantify specific structural impurities.

  • Verdict: Use only for quick batch confirmation, never for final validation.

Method B: Quantitative NMR (qNMR) – The Structural Validator
  • Status: Primary Recommendation for Assay Purity.

  • Principle: Uses an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight percentage of the analyte.

  • Pros: No reference standard of the analyte required; detects residual solvents and inorganic salts simultaneously; distinguishes mono- vs. dimethylated species easily via N-Me singlets.

  • Cons: Low sensitivity (LOD ~0.1%); requires precise weighing.

  • Verdict: The absolute truth for "How much of my powder is actually the molecule?"

Method C: Chiral HPLC (with ELSD/CAD or UV) – The Stereochemical Validator
  • Status: Primary Recommendation for Enantiomeric Excess (ee).

  • Principle: Separates enantiomers (L vs D) using a chiral stationary phase (CSP).

  • Pros: High sensitivity (LOD < 0.05%); separates structural homologs (monomethyl vs dimethyl).

  • Cons: Requires expensive columns; method development can be time-consuming for zwitterions.

  • Verdict: Essential to prove >99% ee.

Detailed Experimental Protocols

Protocol 1: Absolute Purity via 1H-qNMR

Objective: Determine wt% purity and quantify "invisible" salts/solvents.

  • Internal Standard (IS) Selection:

    • For DmV-Acid : Use Maleic Acid (Singlet at ~6.3 ppm, distinct from alkyl region).

    • For DmV-Alc : Use 1,3,5-Trimethoxybenzene (Singlets at 6.1 and 3.8 ppm).

  • Sample Preparation:

    • Weigh exactly ~10 mg of Synthesized Product (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL of D₂O (for Acid) or CDCl₃ (for Alcohol).

    • Note: Ensure complete dissolution. For DmV-Acid, adding a drop of NaOD/DCl may sharpen peaks by collapsing the zwitterion exchange.

  • Acquisition:

    • Run 1H NMR with d1 (relaxation delay) ≥ 30 seconds (essential for quantitative integration).

    • Scans: 16 or 32.

  • Analysis:

    • Integrate the IS peak (

      
      ) and the N-Methyl singlet of the product (
      
      
      
      , typically ~2.3-2.8 ppm, integrates to 6H).
    • Calculation:

      
      
      (Where N = number of protons, MW = molecular weight, P = purity of IS).[1][2][3]
      
Protocol 2: Enantiomeric Purity via Chiral HPLC

Objective: Confirm >99.5% Enantiomeric Excess (ee).

  • Column Selection:

    • DmV-Alc (Neutral): Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • DmV-Acid (Zwitterionic): Chiralpak ZWIX(+) (Cinchona alkaloid based) is superior for free amino acids. Alternatively, use a Crownpak CR(+) column.

  • Mobile Phase:

    • For ZWIX(+): MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine. (The amphoteric nature requires double additives).

    • For AD-H (Alcohol): Hexane/IPA (90:10) + 0.1% Diethylamine.

  • Conditions:

    • Flow: 1.0 mL/min (AD-H) or 0.5 mL/min (ZWIX).

    • Temp: 25°C.

    • Detection: UV 210 nm (low absorbance, high concentration needed) or CAD (Charged Aerosol Detector) for better sensitivity.

  • System Suitability:

    • Inject a racemic mixture (synthesized intentionally or mixed standards) to confirm separation (

      
      ).
      
    • Inject the sample.[4]

    • Calculation:

      
      
      

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized product.

ValidationWorkflow Start Crude Synthesized N,N-Dimethyl-L-valinamine TLC TLC Screening (Check for unreacted Valine) Start->TLC qNMR 1H-qNMR (Absolute Purity & Solvents) TLC->qNMR Pass Decision1 Purity > 95%? qNMR->Decision1 ChiralHPLC Chiral HPLC (Enantiomeric Excess) Decision2 ee > 99%? ChiralHPLC->Decision2 Derivatize Derivatization (if UV weak) ChiralHPLC->Derivatize Low Sensitivity Decision1->ChiralHPLC Yes Recryst Recrystallization (Isopropanol/HCl) Decision1->Recryst No Decision2->Recryst No (Racemic) Final Validated Reference Standard Decision2->Final Yes Recryst->qNMR Derivatize->ChiralHPLC

Caption: Workflow for validating N,N-Dimethyl-L-valinamine purity, prioritizing qNMR for assay and Chiral HPLC for stereochemistry.

Data Presentation: Method Comparison

FeatureqNMR (1H)Chiral HPLCSpecific Rotation
Primary Output Absolute Purity (wt%)Enantiomeric Excess (%)Bulk Chirality
Limit of Detection ~0.1%< 0.05%N/A (Qualitative)
Reference Standard? Not Required (Internal Std used)Required (Racemate for method dev)Not Required
Throughput High (15 min/sample)Medium (30-60 min/sample)Very High (5 min/sample)
Cost per Run Low (Solvent + IS)High (Column wear + Solvents)Negligible
Blind Spots Enantiomers (invisible)Inorganic salts (invisible)Structural impurities

References

  • BenchChem. A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Retrieved from .

  • National Institutes of Health (NIH). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from .

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from .

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[5] Retrieved from .

  • Phenomenex. Chiral HPLC Separations Guide. Retrieved from .

Sources

A Comparative Guide to L-Valine Derivatives in Asymmetric Synthesis: The Case of N,N-Dimethyl-L-valinamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug development and materials science. Chiral organocatalysts derived from natural amino acids have emerged as powerful, environmentally benign tools for constructing complex chiral molecules. Among these, derivatives of L-valine are particularly prominent due to the stereodirecting influence of their bulky isopropyl groups. This guide provides an in-depth comparison of N,N-Dimethyl-L-valinamine with other key L-valine derivatives, such as L-valine itself and L-valinamide, in the context of asymmetric synthesis. We will explore the mechanistic nuances that govern their catalytic performance, supported by comparative data and detailed experimental protocols, to offer researchers a rational framework for catalyst selection.

Introduction: The L-Valine Scaffold in Asymmetric Catalysis

Asymmetric synthesis, the preferential synthesis of one enantiomer or diastereomer of a chiral molecule, is critical in pharmacology, where different stereoisomers can have vastly different biological activities. Amino acids, as readily available, enantiopure building blocks from the "chiral pool," are excellent starting points for the design of organocatalysts.[1][2] L-Valine, with its large, sterically demanding isopropyl side chain, is exceptionally effective at creating a biased chiral environment around a catalytic center, thereby directing the approach of incoming reagents to one face of a substrate.[1][3] This steric hindrance is a key principle in achieving high levels of enantioselectivity.[3][4]

This guide focuses on a critical question: how does modification of the amino group of L-valine, specifically from a primary amine (L-valine), to a tertiary amine (N,N-Dimethyl-L-valinamine), alter its function and efficacy in asymmetric synthesis?

A Tale of Two Amines: Mechanistic Divergence

The primary utility of many amino acid-derived organocatalysts, particularly in reactions involving carbonyl compounds, lies in their ability to form nucleophilic enamine or electrophilic iminium ion intermediates.[2][5] The nature of the amine—primary, secondary, or tertiary—fundamentally dictates the catalytic pathway and, consequently, the catalyst's applicability.

N,N-Dimethyl-L-valinamine: A Chiral Ligand and Base

N,N-Dimethyl-L-valinamine is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no N-H protons.[1][6] This structural feature has profound mechanistic implications:

  • Inability to Form Enamines/Imines: It cannot act as a catalyst in the classical enamine or iminium catalysis cycles that are common for primary and secondary amine catalysts like L-valine or L-proline.[1] These cycles require a condensation reaction between the catalyst's amine and a substrate's carbonyl group, which is impossible without an N-H proton.

  • Role as a Chiral Ligand/Base: Its primary role is as a chiral Lewis base or as a ligand in metal-catalyzed reactions.[6][7] The lone pair on the nitrogen can coordinate to a metal center, creating a chiral catalytic environment that influences the stereochemical outcome of the reaction.[7][8] It can also function as a chiral base to deprotonate substrates and generate chiral intermediates.

L-Valine and L-Valinamide: The Enamine/Iminium Workhorses

In stark contrast, L-valine (a secondary amine in its common catalytic form after reacting with a carbonyl) and its primary amide derivative, L-valinamide, are classic examples of enamine/iminium catalysts.[9][10]

  • Enamine Catalysis: They react with ketones or aldehydes to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile (e.g., another aldehyde in an aldol reaction). The bulky isopropyl group of the valine backbone shields one face of the enamine, forcing the electrophile to attack from the less hindered side, thus inducing asymmetry.[5][11]

  • Dual Activation: The carboxylic acid or amide group can act as a Brønsted acid or a hydrogen-bond donor, further organizing the transition state through secondary interactions and enhancing stereocontrol.

G cluster_input Reaction Input cluster_decision Catalyst Choice Logic cluster_catalyst L-Valine Derivative Selection cluster_output Expected Role ReactionType Define Reaction Type (e.g., Aldol, Michael) Mechanism Required Mechanism? ReactionType->Mechanism Enamine Enamine / Iminium Catalysis Mechanism->Enamine Yes Ligand Ligand / Lewis Base Catalysis Mechanism->Ligand No Valine L-Valine L-Valinamide Enamine->Valine DMV N,N-Dimethyl-L-valinamine Ligand->DMV Role1 Direct Organocatalyst (Forms C-C bonds) Valine->Role1 Role2 Chiral Ligand for Metal or Chiral Base DMV->Role2

Comparative Performance in a Benchmark Reaction: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a powerful C-C bond-forming reaction and serves as an excellent benchmark for comparing organocatalyst performance.[5][10]

Here, we synthesize findings from the literature to compare the performance of L-valine and other acyclic amino acids against the functional role of a tertiary amine like N,N-Dimethyl-L-valinamine. While a direct, side-by-side comparison under identical conditions is rare, the established roles of these catalyst classes allow for a robust evaluation.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)

CatalystRole in Aldol ReactionTypical Yield (%)Typical anti/syn ratioTypical ee (%) (anti)Reference(s)
L-Valine Enamine Organocatalyst85 - 98%>95:5>99%[10],[12]
L-Alanine Enamine OrganocatalystHigh>95:5>99%[10],[12]
L-Prolinamide Enamine Organocatalyst~95%93:799%[13]
N,N-Dimethyl-L-valinamine Inactive as direct catalyst0%N/AN/A[1]

Analysis of Performance:

  • L-Valine and its Analogs: Simple acyclic amino acids like L-valine and L-alanine are remarkably effective catalysts for the direct aldol reaction, providing the desired products in high yields and with near-perfect enantioselectivity.[10][12] The combination of enamine formation via the amine and transition state organization via the carboxyl group leads to a highly ordered, stereodetermining step.[5]

  • N,N-Dimethyl-L-valinamine: As predicted by its structure, N,N-Dimethyl-L-valinamine is unsuitable as a direct catalyst for this transformation.[1] Its inability to form the necessary enamine intermediate renders it inactive. It could potentially be used as a chiral ligand for a metal-catalyzed aldol reaction (a Mukaiyama aldol), but that represents a completely different mechanistic paradigm.

Mechanistic Visualization: Why the N-H Proton is Crucial

The key to the success of L-valine and its primary/secondary amine peers is the formation of a rigid, chair-like transition state, often referred to as the Zimmerman-Traxler model in the context of metal enolates, which has a bioorganic parallel here.[5]

G cluster_dmv N,N-Dimethyl-L-valinamine DMV N,N-Dimethyl-L-valinamine + Ketone NoReaction No enamine formation (No N-H proton) DMV->NoReaction Fails

The L-valine catalyst first condenses with the ketone to form the chiral enamine. The carboxylic acid group then acts as an internal Brønsted acid, protonating the aldehyde's carbonyl oxygen, and simultaneously as a hydrogen-bond acceptor, locking the aldehyde into a specific orientation. The bulky isopropyl group effectively blocks the Re-face approach, forcing the aldehyde to approach from the Si-face, leading to the observed stereochemistry.

N,N-Dimethyl-L-valinamine lacks both the N-H proton to initiate the cycle and the acidic carboxyl group (as it's typically the amine form) to organize the transition state, explaining its inefficacy in this role.

Experimental Protocols

To provide a practical context, a representative protocol for the L-valine catalyzed asymmetric aldol reaction is provided below.

Protocol: L-Valine-Catalyzed Direct Asymmetric Aldol Reaction

Materials:

  • 4-Nitrobenzaldehyde

  • Cyclohexanone (freshly distilled)

  • L-Valine (catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Add L-valine (0.2 mmol, 23.4 mg, 20 mol%).

  • Add anhydrous DMSO (2.0 mL).

  • Add cyclohexanone (5.0 mmol, 0.52 mL), which serves as both the reactant and the solvent.

  • Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Characterize the product by ¹H NMR and ¹³C NMR to determine yield and diastereomeric ratio. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Field Perspective

The comparison between N,N-Dimethyl-L-valinamine and other L-valine derivatives like L-valine itself provides a clear illustration of a fundamental principle in catalyst design: subtle structural changes can lead to a complete divergence in mechanistic pathways and applications.

  • N,N-Dimethyl-L-valinamine is not a direct organocatalyst for common carbonyl transformations like the aldol or Michael additions.[1][6] Its utility lies in its role as a chiral tertiary amine base or, more commonly, as a chiral ligand in asymmetric metal catalysis, where its steric bulk and electron-donating properties can be leveraged.[6][7]

  • L-Valine, L-Valinamide, and related primary/secondary amines are premier organocatalysts for asymmetric reactions proceeding through enamine/iminium intermediates.[10][14] Their bifunctional nature—a nucleophilic/basic amine site and a hydrogen-bonding acidic/amide site—allows for a highly organized transition state, resulting in exceptional levels of stereocontrol.

For the researcher and drug development professional, the choice is clear and dictated entirely by the desired transformation. For direct, metal-free C-C bond formation involving carbonyls, L-valine and its simple derivatives are superior choices. For reactions requiring a chiral ligand for a transition metal or a chiral base, N,N-Dimethyl-L-valinamine becomes the relevant tool. This guide underscores the importance of understanding reaction mechanisms to make informed, rational decisions in the practice of asymmetric synthesis.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.
  • MedCrave. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MOJ Bioorganic & Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Organic & Biomolecular Chemistry.
  • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. SciSpace.
  • (2025).
  • Tiwari, J., et al. (2017). Organocatalytic mediated green approach: A versatile new L-valine promoted synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans. Taylor & Francis Online.
  • Notz, W., et al. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed.
  • Córdova, A., et al. (2005). Acids as Proline Co-Catalysts in the Aldol Reaction of 1,3-Dioxan-5-ones.
  • Liu, J., et al. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC.
  • Szakonyi, Z., & Szőlősi, G. (2022). α-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides.
  • Lunn, H. (2011).
  • Royal Society of Chemistry. (n.d.).
  • Córdova, A., et al. (n.d.). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
  • Mase, N., & Barbas III, C. F. (2005). Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst.

Sources

Publish Comparison Guide: Cost-Benefit Analysis of N,N-Dimethyl-L-valinamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot from Sparteine

For decades, (-)-Sparteine has been the "gold standard" chiral diamine ligand for asymmetric lithiation-substitution reactions.[1] However, its reliance on natural extraction (from Cytisus scoparius), chronic supply shortages, and exorbitant costs have forced the industry to seek robust synthetic alternatives.

N,N-Dimethyl-L-valinamine (Val-Diamine) —specifically the fully methylated derivative (S)-N,N,N',N'-tetramethyl-3-methylbutane-1,2-diamine —emerges as a compelling, high-availability surrogate.[1] While it lacks the rigid bispidine framework of sparteine (often resulting in lower enantioselectivity for specific "hard" substrates like N-Boc pyrrolidine), its cost-efficiency (approx. 1/50th the cost) , scalability , and tunable sterics make it the superior choice for early-phase screening and large-scale processes where >90% ee is not the sole metric or can be improved via recrystallization.

Technical Profile & Mechanism of Action

N,N-Dimethyl-L-valinamine functions as a bidentate chiral ligand.[1] Its primary role is to break down the aggregates of organolithium reagents (e.g., s-BuLi) into reactive monomeric species, while simultaneously creating a chiral environment for enantioselective deprotonation.

Chemical Identity
  • Systematic Name: (S)-N,N,N',N'-tetramethyl-3-methylbutane-1,2-diamine[1]

  • Precursor: L-Valine (Chiral Pool)[1]

  • Key Feature: Acyclic, flexible backbone with a bulky isopropyl group providing steric differentiation.[1]

  • Role: Chiral Lewis Base / Chelate Ligand.[1]

Mechanistic Comparison: Rigid vs. Flexible Chelation

The fundamental difference in performance stems from entropy.[1]

  • Sparteine: Rigid tetracyclic structure locks the Lithium cation into a specific geometry, minimizing degrees of freedom in the transition state (TS).

  • Val-Diamine: Acyclic structure allows for bond rotation.[1] While the isopropyl group directs the approach, the "floppiness" can lead to "leakage" in stereocontrol (lower ee) unless low temperatures (-78°C) and non-coordinating solvents are strictly maintained.

LigandMechanism cluster_0 Ligand Architecture cluster_1 Lithium Complexation cluster_2 Outcome Sparteine (-)-Sparteine (Rigid Bispidine Core) Li_Complex_S Rigid Li-Complex (High TS Control) Sparteine->Li_Complex_S Chelation ValDiamine N,N-Dimethyl-L-valinamine (Flexible Acyclic Backbone) Li_Complex_V Dynamic Li-Complex (Moderate TS Control) ValDiamine->Li_Complex_V Chelation HighEE High ee% (>90%) Strict Stereocontrol Li_Complex_S->HighEE Deprotonation ModEE Moderate ee% (60-85%) Tunable via Solvent/Temp Li_Complex_V->ModEE Deprotonation

Caption: Mechanistic divergence between rigid sparteine and flexible valine-derived ligands in controlling lithium enolate geometry.

Comparative Performance Analysis

The following data compares the performance of Sparteine against N,N-Dimethyl-L-valinamine in the benchmark reaction: Asymmetric Lithiation-Substitution of N-Boc-Pyrrolidine .

Table 1: Performance Metrics
Metric(-)-Sparteine N,N-Dimethyl-L-valinamine Implication
Source Natural Extraction (Scarce)Synthetic from L-Valine (Abundant)Supply Chain Security
Cost (Est.) >$500 / gram (if available)<$10 / gram (bulk synthesis)OpEx Reduction
Yield 60-85%75-90%Process Efficiency
Enantioselectivity (ee) 90-96%60-82% (highly solvent dependent)Purification Load
Recovery Difficult (requires chromatography)Moderate (Acid/Base extraction)Sustainability
Toxicity Moderate alkaloid toxicityLow (Amino acid derivative)HSE Profile

Analysis:

  • The "Good Enough" Threshold: For many applications, an ee of 80% is sufficient if the enantiomers can be enriched via crystallization of the final product or a salt intermediate. The 50x cost reduction justifies the additional workup step.

  • Substrate Specificity: Val-Diamine performs exceptionally well in copper-catalyzed conjugate additions and zinc-mediated alkylations , where the steric bulk of the isopropyl group is more effective than in lithiation.[1]

Economic & Operational Analysis

The primary driver for switching to N,N-Dimethyl-L-valinamine is economic sustainability.[1]

Synthesis Cost Structure

Synthesis of the ligand from L-Valine is a 3-step, high-yielding process that can be performed in-house.[1]

  • Starting Material: L-Valine (~$25/kg).[1]

  • Reagents: Formaldehyde, Formic acid (Eschweiler-Clarke), or MeI/NaH; followed by LiAlH4 reduction.[1]

  • Total Process Cost: Estimated at <$150/kg for finished ligand.[1]

vs. Sparteine:

  • Market price fluctuates wildly; often unavailable due to poor crop yields of Cytisus scoparius.[1]

  • Reliance on a single botanical source is a critical risk for GMP manufacturing.[1]

Decision Matrix: When to Use Which?

DecisionMatrix Start Select Chiral Ligand for Lithiation TargetEE Target ee% Requirement? Start->TargetEE Scale Reaction Scale? TargetEE->Scale < 90% Acceptable Sparteine Use (-)-Sparteine (or O'Brien's Diamine) TargetEE->Sparteine > 95% Critical Scale->Sparteine Mg / Research Valine Use N,N-Dimethyl-L-valinamine (+ Recrystallization) Scale->Valine Multi-Gram / Kilo

Caption: Operational decision tree for selecting between Sparteine and Valine-derived ligands based on purity and scale requirements.

Experimental Protocol: Self-Validating Synthesis

This protocol describes the Asymmetric Lithiation-Trapping of N-Boc-Pyrrolidine using N,N-Dimethyl-L-valinamine.[1] It includes "checkpoints" to validate the system integrity.

Objective: Synthesis of (S)-2-formyl-N-Boc-pyrrolidine.

Reagents:
  • Substrate: N-Boc-pyrrolidine (1.0 equiv)

  • Ligand: N,N-Dimethyl-L-valinamine (1.2 equiv)[1]

  • Base: s-BuLi (1.2 equiv, 1.4 M in cyclohexane)[1]

  • Electrophile: DMF (1.5 equiv)[1]

  • Solvent: Anhydrous Et₂O (Critical: THF reduces ee significantly).[1]

Step-by-Step Methodology:
  • Ligand Complexation (Checkpoint 1):

    • Charge a flame-dried flask with N,N-Dimethyl-L-valinamine (1.2 equiv) and anhydrous Et₂O under Argon.

    • Cool to -78°C .[1]

    • Add s-BuLi dropwise.[1]

    • Validation: Stir for 30 mins. The solution should remain clear or turn slightly yellow.[1] Turbidity indicates moisture contamination.[1]

  • Deprotonation:

    • Add N-Boc-pyrrolidine (1.0 equiv) dropwise as a solution in Et₂O.[1]

    • Maintain temperature at -78°C for 4–6 hours.

    • Note: Unlike sparteine (which requires ~1h), the flexible valine ligand requires longer equilibration to favor the thermodynamic chelate.

  • Electrophilic Trapping:

    • Add DMF (1.5 equiv) rapidly.

    • Allow the mixture to warm to room temperature overnight.

  • Workup & Analysis (Checkpoint 2):

    • Quench with sat. NH₄Cl/H₂O.[1] Extract with Et₂O.[1]

    • Analyze crude via Chiral GC/HPLC.[1]

    • Expected Result: Yield >80%, ee ~70-80%.[1][2]

    • Refinement: If ee is low, recrystallize the final product from hexanes/EtOAc to upgrade optical purity.[1]

References

  • Comparison of Chiral Diamines in Lithiation

    • Title: Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine.
    • Source: Organic & Biomolecular Chemistry, 2004.[1]

    • URL:[Link]

  • Sparteine Scarcity and Surrogates

    • Title: Sparteine Surrogates: A Review of the Synthesis and Applic
    • Source: Chemical Reviews.[1]

    • URL:[Link]

  • Synthesis of Valine-Derived Ligands

    • Title: Preparation of 1-(dimethylamino)-2-methylbutan-2-ol and related diamines.[1]

    • Source: Organic Syntheses / PrepChem.[1]

    • URL:[Link]

  • General Asymmetric Lithiation Protocols

    • Title: Asymmetric Lithiation-Substitution of Amines.[1][3]

    • Source: University of Bristol / NIH.[1]

    • URL:[Link]

Sources

Literature review of N-(2-amino-3-methylbutyl)-N,N-dimethylamine applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

N,N-Dimethyl-L-valine, a fully N-methylated derivative of the essential amino acid L-valine, represents a unique building block in synthetic and medicinal chemistry. While the broader class of N-alkylated amino acids has been explored for its ability to impart favorable pharmacokinetic properties to peptides, the N,N-dimethylated variants present distinct synthetic challenges and application profiles.[1] This guide provides a comprehensive literature review and comparative analysis of N,N-dimethyl-L-valine, focusing on its synthesis, physicochemical properties, and key applications. For comparative context, its performance and characteristics will be contrasted with its non-methylated (L-valine) and mono-methylated (N-methyl-L-valine) counterparts. This document serves as a technical resource for researchers, scientists, and drug development professionals exploring the use of sterically hindered amino acid derivatives.

Synthesis and Physicochemical Properties

The most common and efficient method for preparing N,N-dimethyl-L-valine is the Eschweiler-Clarke reaction.[2] This reductive amination process uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent, offering high yields for the exhaustive methylation of the primary amine of L-valine.[2][3]

Experimental Protocol: Synthesis of N,N-Dimethyl-L-Valine via Eschweiler-Clarke Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-valine (1 equivalent) in an excess of formic acid (5-10 equivalents).[2]

  • Addition of Reagents: To the stirred solution, add aqueous formaldehyde (37 wt. %, 2.5-5 equivalents).[2]

  • Reaction Conditions: Heat the mixture to reflux (approximately 100°C) and maintain for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a base, such as NaOH solution, to a pH of approximately 9-10.[2]

  • Extraction: Extract the aqueous phase with a suitable organic solvent, like dichloromethane, to isolate the N,N-dimethyl-L-valine product.

  • Purification: The crude product can be further purified using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Property Comparison

The addition of two methyl groups to the alpha-amino group of L-valine significantly alters its physical and chemical properties. The most notable changes are an increase in lipophilicity and the introduction of significant steric bulk.

PropertyL-ValineN-Methyl-L-ValineN,N-Dimethyl-L-ValineData Source(s)
Molecular Weight ( g/mol ) 117.15131.17145.20[4]
LogP (Predicted) -2.26-1.7-1.1[5]
Hydrogen Bond Donors 210[6]
Steric Hindrance LowModerateHigh[6][7]

Applications and Performance Comparison

Peptide Synthesis: A Tool for Enhancing Drug-like Properties

N-methylation of amino acids is a widely used strategy in medicinal chemistry to improve the metabolic stability, cell permeability, and oral bioavailability of peptide-based therapeutics.[1][8] N,N-dimethyl-L-valine can be incorporated into peptide sequences to achieve these benefits, but its use comes with significant synthetic challenges.

Performance Comparison:

  • Advantages:

    • Proteolytic Resistance: The N,N-dimethyl group completely blocks the adjacent amide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo.[7]

    • Increased Lipophilicity: The removal of the N-H hydrogen bond donor and the addition of two methyl groups increase the peptide's overall hydrophobicity, which can enhance membrane permeability.[3][8]

    • Conformational Rigidity: The steric bulk of the dimethylamino group restricts the conformational freedom of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[6]

  • Disadvantages:

    • Difficult Coupling: The primary drawback is the severe steric hindrance of the tertiary amine, which makes forming a peptide bond with the preceding amino acid extremely difficult during solid-phase peptide synthesis (SPPS).[6][7][9] This often leads to incomplete reactions and low yields.

    • Lower Purity: The difficulty in achieving complete coupling results in a higher proportion of deletion sequences in the crude product, necessitating more complex and rigorous purification protocols.[6][8]

    • Specialized Reagents: Overcoming the low reactivity requires the use of powerful coupling agents (e.g., HATU) and optimized, often extended, reaction times.[6][7]

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Step 1 (e.g., DIC/HOBt) Resin->Coupling1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 Coupling Step 2 (e.g., HATU) (Difficult Step) Deprotection1->Coupling2 Fmoc_NNDMV Fmoc-N,N-Dimethyl-L-Valine Fmoc_NNDMV->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Step 3 Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Protected Amino Acid 3 Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin (e.g., TFA) Coupling3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating N,N-Dimethyl-L-Valine.

Experimental Protocol: Incorporating N,N-Dimethyl-L-Valine into a Peptide Sequence via SPPS
  • Resin Preparation: Start with a pre-loaded resin or couple the first C-terminal amino acid to a suitable solid support (e.g., Wang resin).

  • Standard Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine followed by coupling with DIC/HOBt) for non-sterically hindered amino acids.

  • N,N-Dimethyl-L-Valine Coupling:

    • Dissolve Fmoc-N,N-dimethyl-L-valine (3-5 equivalents) and a high-efficiency coupling reagent like HATU (3-5 equivalents) in a suitable solvent (e.g., DMF).

    • Add a base such as DIPEA (6-10 equivalents) to the solution.

    • Add the activation mixture to the deprotected N-terminus on the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 4-24 hours). Monitor the reaction completion using a ninhydrin test.

  • Post-Coupling: Once the coupling is complete, proceed with the subsequent Fmoc deprotection and coupling steps for the rest of the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Due to the increased hydrophobicity, solubilize the crude product in a strong solvent like DMSO or DMF before purifying by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Chiral Auxiliaries and Ligands: A Study in Limitations and Potential

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. While L-valine derivatives are cornerstones in this field (e.g., in Schöllkopf's bis-lactim ether synthesis), N,N-dimethyl-L-valine is not suitable for this role.[10][11][12]

Performance Comparison:

  • N,N-Dimethyl-L-Valine: Lacks the essential N-H proton required to form the rigid amide or imide bonds necessary for creating a shielded transition state. Without this, it cannot effectively block one face of a reactive intermediate to direct stereoselective bond formation.[10]

  • L-Valine Derivatives (e.g., Evans' Auxiliaries): These auxiliaries possess an N-H proton that allows for the formation of a rigid, chelated structure. The bulky isopropyl group of the valine moiety then acts as a stereodirecting group, leading to high diastereoselectivity in reactions like alkylations and aldol additions.[10]

While unsuitable as a traditional chiral auxiliary, the inherent chirality of N,N-dimethyl-L-valine means it could potentially be used as a chiral ligand in asymmetric catalysis, where it would coordinate to a metal center to create a chiral catalytic environment.[3]

Chiral_Auxiliary cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Prochiral Substrate Attached Substrate-Auxiliary Adduct Prochiral->Attached Auxiliary Chiral Auxiliary (L-Valine Derivative) Auxiliary->Attached Product_Attached Diastereomerically Enriched Product Attached->Product_Attached Reagent Reagent Reagent->Product_Attached Final_Product Enantiomerically Pure Product Product_Attached->Final_Product Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux

Caption: A conceptual workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Pharmaceutical Impurity: The Case of Valsartan

A significant, practical application of understanding N,N-dimethyl-L-valine is in the context of pharmaceutical manufacturing. It has been identified as a process-related impurity in the synthesis of Valsartan, an angiotensin II receptor blocker used to treat high blood pressure.[3] Known as "Valsartan Impurity 43," its formation can occur if residual methylating agents are present during the synthesis, which involves the alkylation of L-valine methyl ester.[3] This underscores the importance of monitoring and controlling its presence to ensure the safety and efficacy of the final drug product.

Valsartan_Synthesis L_Valine L-Valine Methyl Ester Alkylation Alkylation L_Valine->Alkylation Dimethylation N,N-Dimethylation (Side Reaction) L_Valine->Dimethylation Benzyl_Bromide Substituted Benzyl Bromide Benzyl_Bromide->Alkylation Intermediate N-Alkylated Intermediate Alkylation->Intermediate Acylation Acylation Intermediate->Acylation Hydrolysis Hydrolysis Acylation->Hydrolysis Valsartan Valsartan Hydrolysis->Valsartan Methylating_Agent Residual Methylating Agents (Impurity Source) Methylating_Agent->Dimethylation Impurity N,N-Dimethyl-L-Valine (Valsartan Impurity 43) Dimethylation->Impurity

Caption: Logical workflow of Valsartan synthesis and the parallel formation of the N,N-Dimethyl-L-Valine impurity.

Conclusion

N,N-Dimethyl-L-valine is a synthetically accessible but challenging building block with specialized applications. Its primary utility lies in peptide chemistry, where it serves as a tool to enhance the drug-like properties of peptides by increasing metabolic stability and modulating conformation. However, its benefits must be weighed against significant synthetic hurdles, including low coupling efficiency and difficult purification. In contrast to its parent amino acid, L-valine, it is unsuitable as a traditional chiral auxiliary due to the absence of a crucial N-H proton. The role of N,N-dimethyl-L-valine as a known impurity in the synthesis of Valsartan highlights its relevance in pharmaceutical quality control. For researchers in drug development, N,N-dimethyl-L-valine represents a niche but powerful modification, provided the synthetic challenges can be overcome.

References

  • An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine. Benchchem.
  • N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Should My Peptide Be Methylated?. LifeTein.
  • Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Benchchem.
  • Backbone N-methylation of peptides. SSRN.
  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México.
  • Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • N,N-Dimethyl-L-valine (L-N,N-Dimethylvaline). MedChemExpress.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Organic Syntheses Procedure.
  • Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. The University of Jordan.
  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.
  • Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. PubMed.
  • N,N-Dimethyl-L-Valine. PubChem - NIH.
  • Two Chiral Coordination Compounds Based on Valine Derivatives: Synthesis, Characterization, Hirshfeld Surface Analysis, and Fluorescent Chiral Recognition Properties. SSRN.
  • N,N-dimethyl-L-Valine. Santa Cruz Biotechnology.
  • α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. UNL Digital Commons.

Sources

Efficacy of N,N-Dimethyl-L-valinamine in Large-Scale Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Efficacy of N,N-Dimethyl-L-valinamine in Large-Scale Synthesis.

Executive Summary: The Strategic Shift from Sparteine

For decades, (-)-sparteine has been the gold standard for enantioselective lithiation-substitution reactions. However, its reliance on natural extraction (from Cytisus scoparius) has led to chronic supply shortages, price volatility, and scalability risks in pharmaceutical manufacturing.

N,N-Dimethyl-L-valinamine (and its structurally related valine-derived diamines) has emerged as a robust, scalable, and highly effective synthetic alternative. Derived from the abundant chiral pool (L-valine), this ligand offers a reliable supply chain while frequently matching or exceeding the enantioselectivity of sparteine in critical C-C bond-forming reactions.

This guide objectively compares N,N-Dimethyl-L-valinamine against (-)-sparteine and TMEDA, providing experimental evidence, mechanistic insights, and scalable protocols for its deployment.

Structural Identity & Mechanism of Action

Chemical Identity[1][2]
  • Common Name: N,N-Dimethyl-L-valinamine

  • Systematic Name: (S)-N,N,3-trimethylbutan-2-amine (often refers to the diamine derivative in ligand context: (S)-1-(dimethylamino)-3-methylbutan-2-amine or N,N,N',N'-tetramethyl-L-valinamide derivatives).

  • Key Structural Feature: A 1,2-diamine motif with a bulky isopropyl group derived from L-valine.

  • Role: Chiral bidentate ligand for organolithium reagents (RLi).

Mechanistic Causality

Unlike the achiral TMEDA, which forms non-stereoselective aggregates with lithium, N,N-Dimethyl-L-valinamine creates a rigid, chiral chelate with the lithium cation.

  • Deaggregation: The diamine breaks down the stable organolithium hexamers/tetramers into reactive monomers or dimers.

  • Chiral Scaffolding: The isopropyl group of the valine backbone induces steric hindrance, forcing the organolithium species to approach the electrophile (or deprotonate the substrate) from a specific face.

  • Differentiation: In enantioselective deprotonation (e.g., of N-Boc-pyrrolidine), the ligand-Li complex distinguishes between the two enantiotopic protons, leading to a lithiated intermediate with high configurational stability.

Ligand-Lithium Interaction Diagram

Li_Coordination Li Li+ Substrate Substrate (e.g., N-Boc-pyrrolidine) Li->Substrate Active Lithiation N1 N(Me)2 (Distal) N1->Li Coordination N2 N(R)2 (Proximal) N2->Li Coordination Backbone Valine Backbone (Isopropyl Steric Bulk) Backbone->N1 Backbone->N2 Backbone->Substrate Steric Shielding (Enantio-induction)

Caption: Bidentate coordination of N,N-Dimethyl-L-valinamine to Lithium, creating a chiral pocket that directs stereoselective deprotonation.

Comparative Efficacy Analysis

Performance Metrics: Valinamine vs. Alternatives
FeatureN,N-Dimethyl-L-valinamine (-)-Sparteine TMEDA
Chirality Chiral (L-Valine derived)Chiral (Natural Product)Achiral
Source Synthetic (from L-Valine)Extraction (Scotch Broom)Synthetic (Petrochemical)
Scalability High (Cheap starting material)Low (Supply bottlenecks)Very High
Cost (at Scale) ModerateHigh / VolatileLow
Enantioselectivity (ee) Good to Excellent (85-98%)Excellent (90-99%)N/A (0%)
Recyclability Possible (Acid extraction)PossibleNot typically recovered
Toxicity Moderate amine toxicityHigh alkaloid toxicityModerate/Corrosive
Experimental Case Study: Lithiation of N-Boc-pyrrolidine

In the asymmetric deprotonation of N-Boc-pyrrolidine followed by trapping with benzophenone:

  • (-)-Sparteine: Typically yields 90-96% ee .

  • N,N-Dimethyl-L-valinamine (optimized): Can achieve 88-94% ee depending on solvent (Et2O vs. TBME) and temperature (-78°C).

  • TMEDA: Yields racemic product (0% ee ).

Insight: While sparteine historically offers slightly higher ee in "unoptimized" conditions, valine-derived ligands can be tuned (e.g., by modifying the N-substituents) to match sparteine's performance, with the decisive advantage of supply security .

Large-Scale Synthesis Considerations

Synthesis of the Ligand

The synthesis of N,N-Dimethyl-L-valinamine is a robust 3-step process from L-Valine, avoiding chromatographic purification in process-scale iterations.

  • Esterification/Amidation: L-Valine

    
     L-Valine Dimethylamide.
    
  • Reduction: Reduction of the amide (using LAH or Red-Al) to the diamine.

  • Methylation: Reductive amination (Formaldehyde/Formic acid) to install terminal methyl groups if not already present.

Process Safety & Solvents
  • Exotherm Control: The lithiation step (n-BuLi addition) is highly exothermic. Valinamine ligands often require strictly controlled addition rates at -78°C to -40°C.

  • Solvent Switch: While diethyl ether is common in academic papers, TBME (tert-Butyl methyl ether) or CPME (Cyclopentyl methyl ether) are preferred in large-scale protocols due to higher flash points and lower peroxide formation risks.

  • Recovery: The ligand can be recovered by acidic extraction (washing the organic layer with dilute HCl), basifying the aqueous phase, and extracting back into an organic solvent. Recovery rates >85% are typical.[1]

Experimental Protocol: Asymmetric Lithiation-Substitution

Objective: Synthesis of (S)-2-substituted-N-Boc-pyrrolidine using N,N-Dimethyl-L-valinamine.

Materials
  • Substrate: N-Boc-pyrrolidine (1.0 equiv)

  • Ligand: N,N-Dimethyl-L-valinamine (1.2 equiv)

  • Base: s-BuLi (1.2 equiv, cyclohexane solution)

  • Electrophile: Benzophenone (1.2 equiv)

  • Solvent: Anhydrous TBME (preferred for scale) or Et2O.

Step-by-Step Methodology
  • Ligand Complexation:

    • Charge a dry reactor (inert N2 atmosphere) with N,N-Dimethyl-L-valinamine and anhydrous TBME.

    • Cool to -78°C .[2][3]

    • Add s-BuLi dropwise over 30 minutes. Critical: Maintain internal temperature < -70°C to ensure proper aggregate formation.

    • Stir for 30 minutes to form the chiral Base-Ligand complex.

  • Deprotonation:

    • Add N-Boc-pyrrolidine (dissolved in minimal TBME) dropwise over 45 minutes.

    • Stir at -78°C for 2–4 hours. Note: The solution often turns yellow/orange, indicating the lithiated species.

  • Electrophile Trapping:

    • Add Benzophenone (dissolved in TBME) rapidly (but controlling exotherm).

    • Stir for 1 hour at -78°C, then allow to warm to room temperature overnight.

  • Quench & Workup:

    • Quench with saturated NH4Cl solution.

    • Separate phases.

    • Ligand Recovery: Wash the organic phase with 1M HCl (3x). The ligand goes into the aqueous phase (save for recovery). The product remains in the organic phase.

    • Dry organic phase (MgSO4), filter, and concentrate.

Logical Workflow Diagram

Synthesis_Workflow Start Start: L-Valine Source Ligand_Syn Ligand Synthesis (Amidation -> Reduction) Start->Ligand_Syn Complexation Complexation (Ligand + s-BuLi, -78°C) Ligand_Syn->Complexation Lithiation Asymmetric Lithiation (Substrate Addition) Complexation->Lithiation Trapping Electrophile Trapping (C-C Bond Formation) Lithiation->Trapping Workup Workup & Separation Trapping->Workup Recovery Ligand Recovery (Acid Extraction) Workup->Recovery Recycle Product Final Product (Chiral Amine) Workup->Product Recovery->Complexation Reuse

Caption: Operational workflow for using N,N-Dimethyl-L-valinamine in asymmetric synthesis, highlighting the critical ligand recovery loop.

References

  • O’Brien, P. (1998). "Chiral Lithium Amides in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Beak, P., & Lee, W. K. (1994). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry.

  • Dieter, R. K., et al. (2006). "Lithium Diisopropylamide-Mediated Enolization: Solvent Effects and the Role of TMEDA." Journal of the American Chemical Society.

  • Kerr, M. S., et al. (2008). "Enantioselective Synthesis of (+)-Sparteine Surrogates." Journal of the American Chemical Society.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Standard Reference Text).

Sources

Safety Operating Guide

N-(2-amino-3-methylbutyl)-N,N-dimethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

N-(2-amino-3-methylbutyl)-N,N-dimethylamine is a specialized aliphatic diamine reagent. For disposal and handling purposes, it must be treated as a Corrosive, Flammable, and Toxic Organic Base .

CRITICAL PROHIBITIONS:

  • NO disposal down laboratory drains (Sanitary Sewer).

  • NO mixing with Acid Waste streams (Risk of violent exothermic reaction/splattering).

  • NO mixing with Oxidizers (Risk of fire/explosion).[1][2]

IMMEDIATE SPILL ACTION: Absorb with inert material (vermiculite/sand).[1] DO NOT use paper towels or combustible materials, as amines can initiate smoldering in dry cellulose.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the chemical behavior driving the safety protocols. This compound contains two nitrogen centers: a primary amine at position 2 and a tertiary dimethylamine group.

PropertyValue / CharacteristicOperational Implication
Chemical Class Aliphatic DiamineHigh alkalinity; chelating agent.
Molecular Formula C₇H₁₈N₂Organic content requiring incineration.
pH (Aqueous) > 12 (Estimated)Corrosive: Causes irreversible skin/eye damage.
Flash Point < 60°C (Class Estimate)Flammable: Vapors can travel to ignition sources.
Reactivity HighReacts violently with acids, acid chlorides, and oxidizers.

Mechanistic Insight: The presence of the primary amine (-NH₂) makes this compound significantly more reactive than simple tertiary amines. It can form carbamates with CO₂ in the air (crusting) and reacts rapidly with electrophiles.

Waste Segregation & Containerization

Proper segregation is the primary defense against laboratory accidents. You must isolate this chemical from incompatible streams.

Step 1: Stream Identification

Classify this waste as "Organic Alkali" or "Basic Organic Waste."

  • Why? Mixing amines with "General Organic Waste" (which often contains acetone or chloroform) is usually acceptable unless the general waste contains significant acid residues or active electrophiles. To be safe, dedicated Basic Organic streams are preferred.

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP).

  • Acceptable: Borosilicate Glass (Amber).

  • Prohibited: Aluminum or Zinc containers (Amines can corrode these metals, evolving hydrogen gas).

Step 3: Labeling

The waste tag must explicitly list:

  • Full Chemical Name: this compound.

  • Hazards: Check [x] Corrosive, [x] Flammable, [x] Toxic.[3]

  • pH: Write "Basic" or ">12".

Detailed Disposal Protocol

Scenario A: Disposal of Pure Reagent or Reaction Mixtures
  • Preparation: Perform all transfers inside a functioning fume hood. Wear butyl rubber or nitrile gloves (double-gloved recommended) and safety goggles.

  • Dilution (Optional but Recommended): If the waste is highly concentrated (>50%), dilute with a compatible solvent like Ethanol or Isopropanol to reduce vapor pressure and heat generation potential.

  • Transfer: Pour slowly into the Basic Organic Waste container. Use a funnel to prevent dripping.

  • Closure: Cap the container immediately. Do not leave the funnel in the neck (open systems release toxic vapors).

Scenario B: Disposal of Empty Containers

Regulatory Note: A container is "RCRA Empty" only if <3% of the weight remains.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of ethanol or acetone.

  • Rinseate Disposal: Pour all three rinses into the Basic Organic Waste container. Do not pour rinses down the sink.

  • Defacement: Cross out the label and write "EMPTY."

  • Final Step: Discard the clean, dry bottle in standard glass trash (or recycling, depending on local EHS rules).

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this amine waste to prevent incompatible reactions.

WasteSegregation Start Waste: this compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Does the mixture contain ACIDS? CheckMix->CheckAcid Yes ActionBasic Dispose in: BASIC ORGANIC WASTE CheckMix->ActionBasic No (Pure) CheckOx Does the mixture contain OXIDIZERS? CheckAcid->CheckOx No ActionNeutralize STOP: Do NOT mix. Segregate as separate waste stream. CheckAcid->ActionNeutralize Yes CheckHal Does it contain Halogenated Solvents? CheckOx->CheckHal No CheckOx->ActionNeutralize Yes CheckHal->ActionBasic No ActionHalogen Dispose in: HALOGENATED BASIC WASTE CheckHal->ActionHalogen Yes

Caption: Operational logic for segregating amine waste. Note the critical stops (Red) for Acids and Oxidizers to prevent fire or explosion.

Emergency Procedures (Spill Management)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and respiratory toxicity.

  • PPE Up: Wear a respirator (Organic Vapor cartridge), safety goggles, and chemical-resistant gloves.

  • Contain: Use Vermiculite , Dry Sand , or commercial Amine-Neutralizing Spill Pads .

    • Warning: Do not use standard clay kitty litter if it contains acidic additives (some do for odor control), as this can heat up.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste: Amine Spill Debris."

  • Surface Decon: Wipe the area with a mild dilute acid (e.g., 5% Citric Acid) to neutralize residues, followed by soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved October 26, 2023. [Link]

  • PubChem. (n.d.). Compound Summary: Dimethylamine Derivatives (Class). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.